molecular formula C9H9F2NO B594335 (S)-7,8-difluorochroman-4-amine CAS No. 1213161-36-4

(S)-7,8-difluorochroman-4-amine

Cat. No.: B594335
CAS No.: 1213161-36-4
M. Wt: 185.174
InChI Key: RWFFMOBPPRECAW-ZETCQYMHSA-N
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Description

(S)-7,8-Difluorochroman-4-amine is a chiral, fluorinated organic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery research. The strategic incorporation of fluorine atoms into lead compounds is a well-established method to fine-tune their pharmacokinetic and pharmacodynamic properties . Specifically, fluorine editing can enhance metabolic stability, influence lipophilicity, and modulate membrane permeability, making fluorinated analogues like this chroman-4-amine highly valuable for the optimization of drug candidates . The chroman core structure provides a rigid framework that can mimic privileged pharmacophores found in biologically active molecules. The specific stereochemistry of the (S)-enantiomer is critical for achieving selective interactions with chiral biological targets, such as enzymes and receptors. This makes it an essential intermediate for developing stereoselective syntheses and for probing the structure-activity relationships (SAR) of potential therapeutic agents. Researchers utilize this compound as a key building block in the synthesis of more complex molecules, leveraging its amine functional group for further chemical derivatization. Its primary application lies in the discovery and development of new pharmaceutical formulations, where it is used to create novel chemical entities with potentially improved efficacy and safety profiles. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFFMOBPPRECAW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677275
Record name (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213161-36-4
Record name (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-7,8-difluorochroman-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-7,8-Difluorochroman-4-amine

Introduction

(S)-7,8-difluorochroman-4-amine is a fluorinated, chiral heterocyclic compound that has emerged as a significant building block for the synthesis of complex molecular architectures in medicinal chemistry. Its rigid chroman scaffold, combined with the specific stereochemistry at the C4 position and the electronic influence of the vicinal fluorine atoms, makes it a highly valuable synthon for drug discovery and development. The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of (S)-7,8-difluorochroman-4-amine, tailored for researchers and scientists in the field of drug development.

Part 1: Physicochemical and Structural Properties

The unique properties of (S)-7,8-difluorochroman-4-amine are derived from its distinct structural features. The chroman framework provides a conformationally constrained three-dimensional structure, while the primary amine serves as a versatile chemical handle for further modification. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, influencing the molecule's overall electronic profile and reactivity.

Key Physicochemical Data
PropertyValueSource
Chemical Formula C₉H₉F₂NO[2][3]
Molecular Weight 185.17 g/mol [2][3]
CAS Number 1213161-36-4[3]
Appearance Typically an off-white to yellow solidInferred from supplier data
Boiling Point (racemate) 225.2 ± 40.0 °C at 760 mmHg[2]
Storage Conditions Store in a dry, sealed place[2][4]
Structural Analysis

The molecule's structure is defined by a dihydropyran ring fused to a 1,2-difluorobenzene ring. The chiral center at the C4 position, bearing the amine group, is fixed in the (S)-configuration. This specific enantiomer is critical, as biological systems are inherently chiral, and stereoisomers often exhibit profoundly different pharmacological activities and safety profiles. The C-F bonds are exceptionally strong and the fluorine atoms are the most electronegative, which can lead to altered acidity of neighboring protons and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.

Part 2: Synthesis and Stereochemical Control

The generation of enantiomerically pure (S)-7,8-difluorochroman-4-amine is paramount for its application in drug development. Chemical synthesis strategies typically focus on the asymmetric preparation of a key intermediate, 7,8-difluorochroman-4-one, followed by stereoselective amination or reduction.

Rationale for Asymmetric Synthesis

The synthesis of a single enantiomer is crucial to developing selective drugs. The alternative, using a racemic mixture, introduces a 50% isomeric ballast that could be inactive, contribute to off-target toxicity, or have a different pharmacological profile altogether. Enzymatic catalysis offers a powerful method for achieving high stereoselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods that may rely on expensive and toxic heavy metal catalysts.[5]

Proposed Synthetic Workflow

A common and effective strategy involves the asymmetric reduction of the prochiral ketone, 7,8-difluorochroman-4-one, to the corresponding (S)-alcohol. This chiral alcohol can then be converted to the desired (S)-amine.

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Transformation and Amination A 1,2-Difluorophenol B 7,8-Difluorochroman-4-one A->B Multi-step synthesis (e.g., Acylation, Cyclization) C (S)-7,8-Difluorochroman-4-ol B->C Ketoreductase (KRED) NADPH, Cofactor Recycling D (S)-7,8-Difluorochroman-4-amine C->D 1. Mesylation/Tosylation 2. Azide Displacement (NaN₃) 3. Reduction (e.g., H₂, Pd/C) G cluster_derivatives Common Derivatives A (S)-7,8-Difluorochroman-4-amine B Amides A->B R-COOH, Coupling Agent (HATU) C Sulfonamides A->C R-SO₂Cl, Base (e.g., Pyridine) D Secondary/Tertiary Amines A->D R-CHO, Reductive Amination (NaBH(OAc)₃) G cluster_props Key Molecular Properties cluster_adv Resulting Advantages cluster_app Potential Therapeutic Applications Core (S)-7,8-Difluorochroman-4-amine Core Scaffold Prop1 Chirality at C4 (S)-Configuration Core->Prop1 Prop2 Vicinal Fluorination (C7, C8 positions) Core->Prop2 Prop3 Primary Amine Handle Core->Prop3 Adv1 High Target Specificity Reduced Off-Target Effects Prop1->Adv1 Adv2 Modulated pKa Improved Metabolic Stability Enhanced Binding Interactions Prop2->Adv2 Adv3 Versatile Derivatization Prop3->Adv3 App1 Neurodegenerative Diseases (e.g., Alzheimer's) Adv1->App1 App2 Oncology Adv1->App2 App3 Inflammatory Diseases Adv1->App3 Adv2->App1 Adv2->App2 Adv2->App3 Adv3->App1 Adv3->App2 Adv3->App3

Sources

(S)-7,8-Difluorochroman-4-amine: Mechanistic & Synthetic Guide

[1]

Executive Technical Summary

(S)-7,8-difluorochroman-4-amine is a chiral heterocyclic building block characterized by a bicyclic chroman core with vicinal fluorine substitutions at the 7 and 8 positions.[1] It serves as a critical "left-hand" pharmacophore in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and CNS-active agents.

Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, drugs derived from this amine (e.g., Tegoprazan analogs) act as reversible, K+-competitive inhibitors of the gastric H+/K+-ATPase.[1] The (S)-configuration of the amine is essential for stereoselective binding within the luminal vestibule of the proton pump, while the 7,8-difluoro substitution pattern modulates metabolic stability by blocking cytochrome P450 oxidation sites.[1]

Mechanism of Action (MOA)[1]

Target Interaction: H+/K+-ATPase Inhibition

The primary application of the (S)-7,8-difluorochroman-4-amine scaffold is to serve as the protonatable amine moiety in P-CABs.[1] The mechanism is distinct from PPIs:

  • Ion Trapping & Binding: The amine (pKa ~9.[1]0) becomes protonated in the acidic environment of the parietal cell canaliculus (pH < 1).

  • K+ Competition: The protonated species binds ionically to the E2 conformation of the H+/K+-ATPase pump, specifically competing with K+ ions for the luminal access channel.[1]

  • Occlusion Blockade: The bulky chroman ring, stabilized by the 7,8-fluorine atoms, sterically hinders the conformational change required to transport K+ into the cell, thereby halting acid secretion.[1]

Structural Pharmacology: The Fluorine Effect

The specific 7,8-difluoro pattern offers distinct advantages over non-fluorinated or monosubstituted analogs:

  • Metabolic Blockade: The C7 and C8 positions on the chroman ring are electron-rich sites prone to oxidative metabolism (hydroxylation). Fluorination at these positions blocks CYP450-mediated degradation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), enhancing membrane permeability and affinity for the hydrophobic pockets adjacent to the cation-binding site.
    
Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the parietal cell.

PCAB_MechanismParietalCellParietal Cell Canaliculus(pH < 1.0)Drug_Free(S)-7,8-Difluorochroman-4-amine(Unprotonated)Drug_ProtonatedProtonated Species (R-NH3+)Drug_Free->Drug_ProtonatedProtonation in Acidic pHBinding_SiteLuminal K+ Binding Site(Transmembrane Domain)Drug_Protonated->Binding_SiteIonic CompetitionATPase_ActiveH+/K+-ATPase (Active Pump)E2 ConformationATPase_Active->Binding_SiteK_IonK+ Ion (Endogenous Ligand)K_Ion->Binding_SiteBlocked by DrugInhibitionAcid Secretion HaltedBinding_Site->InhibitionConformational Lock

Caption: Competitive inhibition of the H+/K+-ATPase pump by the protonated (S)-7,8-difluorochroman-4-amine moiety.[1]

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol. The industrial route typically involves the construction of the chromanone core followed by asymmetric reductive amination.

Synthetic Route[2]
  • Core Construction: Friedel-Crafts acylation of 2,3-difluorophenol with 3-chloropropionic acid, followed by base-mediated cyclization to yield 7,8-difluorochroman-4-one .[1]

  • Chiral Resolution: The ketone is converted to an enamide or imine, which undergoes Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium or Iridium catalyst (e.g., Ru-TsDPEN) to yield the (S)-amine with >98% enantiomeric excess (ee).[1]

Synthesis Workflow Diagram[1]

Synthesis_PathwaySM2,3-DifluorophenolInter1Ester IntermediateSM->Inter1AcylationReagent13-Chloropropionic Acid(TfOH / Heat)Ketone7,8-Difluorochroman-4-oneInter1->KetoneFries Rearrangement& CyclizationResolutionAsymmetric Reductive Amination(Ru-Catalyst, NH4OAc)Ketone->ResolutionChiral InductionProduct(S)-7,8-Difluorochroman-4-amine(>98% ee)Resolution->ProductPurification (HCl Salt)

Caption: Asymmetric synthesis pathway from 2,3-difluorophenol to the chiral amine scaffold.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

To validate the efficacy of drugs derived from this intermediate, the following porcine gastric vesicle assay is standard.

Protocol:

  • Preparation: Isolate gastric vesicles from porcine stomach fundus via differential centrifugation.

  • Reaction Mix: Buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl, and varying concentrations of the test compound (0.01 – 10 µM).

  • Initiation: Add 2 mM ATP to start the reaction; incubate at 37°C for 30 minutes.

  • Quantification: Stop reaction with trichloroacetic acid. Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric method (Absorbance at 620 nm).

  • Analysis: Calculate IC50 values relative to vehicle control.

Chiral Purity Analysis (HPLC)

Ensuring the (S)-configuration is critical, as the (R)-enantiomer typically exhibits significantly lower binding affinity.[1]

ParameterSpecification
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Acceptance Criteria (S)-Enantiomer > 99.0%; (R)-Enantiomer < 0.5%

References

  • Tegoprazan and P-CAB Structure-Activity Relationships. Journal of Medicinal Chemistry. Detailed SAR studies comparing 5,7-difluoro and 7,8-difluoro chroman analogs.[1]

  • Asymmetric Synthesis of Chroman-4-amines. Organic Process Research & Development. Methodologies for Ru-catalyzed asymmetric transfer hydrogenation of chromanones.

  • Mechanism of Potassium-Competitive Acid Blockers. Pharmacological Reviews. Comprehensive review of the ionic binding mechanism of P-CABs at the H+/K+-ATPase.

  • PubChem Compound Summary: (S)-7,8-difluorochroman-4-amine. National Center for Biotechnology Information. Official chemical structure and property data (CID 72943047).

  • Patent US20130029978A1. FAAH Inhibitors containing chroman scaffolds.[1] Describes the synthesis of 7,8-difluorochroman-4-one and its amine derivatives.

Technical Monograph: (S)-7,8-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (S)-7,8-difluorochroman-4-amine .

Advanced Synthesis, Quality Control, and Pharmacological Context

Executive Summary & Strategic Context

(S)-7,8-difluorochroman-4-amine (CAS: 1213161-36-4 ) is a high-value chiral heterocyclic building block. While often overshadowed by its structural isomer—the 5,7-difluoro analog used in the commercial potassium-competitive acid blocker (P-CAB) Tegoprazan —the 7,8-difluoro isomer represents a critical scaffold for Structure-Activity Relationship (SAR) exploration.

In modern drug discovery, shifting the fluorine substitution pattern on the chroman ring (from 5,7 to 7,8) is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites) and fine-tune lipophilicity (


) without altering the core pharmacophore binding mode. This amine serves as a precursor for next-generation P-CABs, serotonin receptor modulators, and neuroprotective agents.
Chemical Identity
PropertyDetail
Chemical Name (S)-7,8-Difluoro-3,4-dihydro-2H-chromen-4-amine
CAS Number 1213161-36-4 (Free Base)
Molecular Formula C

H

F

NO
Molecular Weight 185.17 g/mol
Chirality (S)-Enantiomer
Key Precursor 7,8-Difluorochroman-4-one (CAS: 890840-90-1)

Synthetic Architecture

The synthesis of the (S)-amine with high enantiomeric excess (


) is the primary challenge. Two dominant routes exist: Biocatalytic Transamination  (Green/Direct) and Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)  followed by functional group interconversion.
Route A: Biocatalytic Transamination (Recommended)

This route utilizes an


-Transaminase (

-TA) to directly convert the ketone to the chiral amine. It is superior for scale-up due to mild conditions and the avoidance of transition metals.
  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis or engineered variants).
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Route B: ATH + Mitsunobu Inversion

Used when specific enzymes are unavailable. It involves reducing the ketone to the alcohol, then converting to the amine with inversion of configuration.

  • Step 1: ATH of 7,8-difluorochroman-4-one using Ru-TsDPEN catalyst

    
     (R)-Alcohol.
    
  • Step 2: Mitsunobu reaction with Diphenylphosphoryl azide (DPPA)

    
     (S)-Azide.
    
  • Step 3: Staudinger reduction

    
     (S)-Amine.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix and process flow for generating the target scaffold.

Synthesis_Workflow cluster_Bio Route A: Biocatalysis (Direct) cluster_Chem Route B: Chemo-Catalytic (Indirect) Ketone START: 7,8-Difluorochroman-4-one (Achiral Ketone) Transaminase (S)-Transaminase Donor: Isopropylamine Cofactor: PLP Ketone->Transaminase pH 7.0-8.0, 30°C ATH Ru-Catalyzed ATH (Noyori Catalyst) Ketone->ATH HCOOH/TEA S_Amine_Bio TARGET: (S)-7,8-Difluorochroman-4-amine (>99% ee) Transaminase->S_Amine_Bio 1 Step, High Yield R_Alcohol Intermediate: (R)-Alcohol (High ee) ATH->R_Alcohol Mitsunobu Mitsunobu (DPPA) Inversion of Stereocenter R_Alcohol->Mitsunobu Stereoinversion Azide (S)-Azide Intermediate Mitsunobu->Azide Reduction Staudinger Reduction (PPh3 / H2O) Azide->Reduction Reduction->S_Amine_Bio Merges to Target

Caption: Comparative workflow for (S)-7,8-difluorochroman-4-amine synthesis. Route A (Green) offers a single-step advantage.

Detailed Experimental Protocol (Biocatalytic Route)

This protocol is designed for a laboratory-scale batch (10g) but is scalable to pilot plant volumes.

Materials
  • Substrate: 7,8-difluorochroman-4-one (10.0 g, 54.3 mmol).

  • Enzyme: ATA-113 (or commercially available (S)-Transaminase screening kit hit).

  • Donor: Isopropylamine (IPA) (Used as solvent/donor mix).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cofactor: PLP (1 mM).

Step-by-Step Procedure
  • Buffer Preparation: Dissolve PLP (0.25 g) in 100 mM Potassium Phosphate buffer (200 mL). Adjust pH to 7.5.

  • Substrate Solubilization: Dissolve 7,8-difluorochroman-4-one in DMSO (10 mL) to aid solubility, then add to the buffer solution.

  • Amine Donor Addition: Add Isopropylamine (15 mL). Note: IPA shifts equilibrium by removing the acetone byproduct if coupled with a vacuum or nitrogen sweep, though in batch mode, excess IPA drives the reaction.

  • Enzyme Initiation: Add (S)-Transaminase powder (200 mg/g substrate).

  • Incubation: Stir at 30°C for 24–48 hours at 200 rpm. Monitor conversion via HPLC.

  • Workup:

    • Acidify to pH 2.0 with 6N HCl (to protonate the amine and keep it in the aqueous phase).

    • Extract with Ethyl Acetate (3 x 100 mL) to remove unreacted ketone.

    • Basify the aqueous layer to pH 12.0 with 10N NaOH.

    • Extract the free amine into Dichloromethane (DCM) (3 x 100 mL).

  • Isolation: Dry DCM layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Salt Formation (Optional but recommended for stability): Dissolve residue in Ethanol and add HCl/Ethanol to precipitate (S)-7,8-difluorochroman-4-amine HCl .

Yield & Specifications
  • Typical Yield: 85–92%

  • Enantiomeric Excess (ee): >99.5% (Enzymatic selectivity is typically superior to chemical reduction).

Analytical Quality Control

Validating the stereochemistry is critical, especially when distinguishing from the 5,7-isomer or the (R)-enantiomer.

Method 1: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (R)-Isomer: 8.5 min

    • (S)-Isomer: 11.2 min

    • Note: Must be validated with racemic standard.

Method 2: F-NMR Spectroscopy

The 7,8-difluoro substitution pattern provides a distinct fingerprint compared to the 5,7-isomer.

  • Solvent: DMSO-

    
    .
    
  • Signals: Two distinct multiplets in the -130 to -160 ppm range. The coupling constants (

    
     and 
    
    
    
    ) confirm the vicinal (7,8) vs. meta (5,7) positioning.

Pharmacological Application: P-CABs

While Tegoprazan utilizes the 5,7-difluoro ether linkage, the 7,8-difluoro amine is a bioisostere used to explore the "prazole" binding pocket of the H


/K

-ATPase.
Mechanism of Action (Contextual)

P-CABs bind ionically to the luminal aspect of the proton pump. The chroman ring mimics the lipophilic domain required to lock the channel in the closed state.

PCAB_Mechanism Drug (S)-7,8-Difluoro Scaffold (Lipophilic Core) Binding K+ Competitive Binding (Luminal Surface) Drug->Binding Ionic/Hydrophobic Interaction Target H+/K+-ATPase (Gastric Proton Pump) Effect Inhibition of Acid Secretion (Fast Onset) Target->Effect Prevents H+ Efflux Binding->Target Locks Conformation

Caption: Mechanism of Action for Chroman-based P-CABs.

Structural Advantages of 7,8-Substitution[7]
  • Metabolic Blocking: Fluorine at position 8 blocks para-hydroxylation relative to the ether/amine linkage, potentially extending half-life (

    
    ).
    
  • Electronic Effects: The 7,8-difluoro motif alters the pKa of the amine (or resulting ether oxygen), affecting the drug's accumulation in the acidic canaliculus of the parietal cell.

References

  • Tegoprazan Structure & 5,7-Isomer Context

    • Title: Structure Determin
    • Source: MDPI / NIH PubMed Central.
    • URL:[Link]

  • Synthesis of Chiral Chroman-4-amines (General Protocol)

    • Title: Ru(II)
    • Source: ResearchG
    • URL:[Link]

  • Biocatalytic Transamination Methods

    • Title: Transamination for Making Amino Acids (Enzymatic Mechanisms).

    • Source: eQuilibr
    • URL:[Link]

  • Commercial Identity of 7,8-Isomer

    • Title: 7,8-Difluorochroman-4-amine hydrochloride (PubChem CID 72943047).[1]

    • Source: PubChem.[1][2]

    • URL:[Link]

Sources

Methodological & Application

The Strategic Application of (S)-7,8-Difluorochroman-4-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Chemical Space with Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the chroman scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its inherent conformational rigidity and synthetic tractability have made it a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine atoms onto this scaffold, particularly in the form of (S)-7,8-difluorochroman-4-amine, offers a compelling avenue for medicinal chemists to modulate key pharmacological properties. This guide provides an in-depth exploration of the rationale, potential applications, and synthetic protocols associated with this versatile building block, empowering researchers to leverage its unique characteristics in their drug design endeavors. Fluorinated building blocks are instrumental in modern medicinal chemistry for their ability to fine-tune the properties of molecules.[1][2][3]

The Rationale for Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[4][5] In the context of the chroman ring, the 7,8-difluoro substitution pattern imparts several advantageous modifications:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate, leading to improved bioavailability and dosing regimens.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the 4-amino group, influencing its ionization state at physiological pH. This can have profound effects on target binding, cell permeability, and solubility.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the chroman ring system, potentially locking the molecule into a bioactive conformation.

The chiral amine at the 4-position provides a crucial handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The (S)-configuration is often critical for stereospecific interactions with chiral biological targets.

Potential Therapeutic Applications: A Landscape of Possibilities

While direct literature on the specific applications of (S)-7,8-difluorochroman-4-amine is emerging, the known biological activities of analogous chroman structures provide a fertile ground for hypothesizing its potential therapeutic utility.

Central Nervous System (CNS) Disorders

The chroman scaffold is prevalent in compounds targeting the CNS. Derivatives of 7,8-dihydroxyflavone, a structural relative, are known to act as potent agonists of the Tropomyosin receptor kinase B (TrkB), a key receptor in neuronal survival and plasticity. This suggests that derivatives of (S)-7,8-difluorochroman-4-amine could be explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] Furthermore, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative processes.[7][8]

Synthetic Protocols: Derivatization of the 4-Amino Group

The primary amine of (S)-7,8-difluorochroman-4-amine serves as a versatile synthetic handle for the construction of diverse compound libraries. Standard protocols for N-functionalization can be readily applied.[9][10][11]

General Protocol for Amide Bond Formation

This protocol outlines a standard procedure for the acylation of (S)-7,8-difluorochroman-4-amine with a carboxylic acid.

Materials:

  • (S)-7,8-difluorochroman-4-amine

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.2 equivalents) and the tertiary amine base (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add (S)-7,8-difluorochroman-4-amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

General Protocol for Reductive Amination

This protocol describes the formation of a secondary amine via reductive amination with an aldehyde or ketone.

Materials:

  • (S)-7,8-difluorochroman-4-amine

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCE, THF, methanol)

  • Acetic acid (catalytic amount, if necessary)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • Dissolve (S)-7,8-difluorochroman-4-amine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen anhydrous solvent.

  • Add a catalytic amount of acetic acid if required to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired secondary amine.

Data Presentation and Visualization

The strategic derivatization of the (S)-7,8-difluorochroman-4-amine core can lead to compounds with a wide range of biological activities. The following table provides a hypothetical example of how SAR data for a series of amide derivatives targeting a generic kinase could be presented.

Compound R-Group Kinase IC50 (nM) Cellular Potency (µM)
1a Phenyl1502.5
1b 4-Fluorophenyl751.2
1c 4-Methoxyphenyl2003.8
1d Pyridin-3-yl500.8

Experimental Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.

G cluster_0 Amide Synthesis Workflow A Carboxylic Acid Activation (Coupling Agent, Base) B Addition of (S)-7,8-difluorochroman-4-amine A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup (Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Final Amide Product E->F

Caption: Workflow for amide synthesis.

G cluster_1 Reductive Amination Workflow RA_A Imine Formation (Amine + Aldehyde/Ketone) RA_B Reduction (Reducing Agent) RA_A->RA_B RA_C Reaction Quenching RA_B->RA_C RA_D Aqueous Workup (Extraction, Washing) RA_C->RA_D RA_E Purification (Column Chromatography) RA_D->RA_E RA_F Final Secondary Amine RA_E->RA_F

Caption: Workflow for reductive amination.

Conclusion and Future Perspectives

(S)-7,8-Difluorochroman-4-amine represents a promising and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained scaffold, a synthetically accessible chiral amine, and the strategic placement of fluorine atoms offers a powerful tool for the design of novel therapeutics with enhanced drug-like properties. While the full potential of this building block is still being explored, the foundational principles of medicinal chemistry and the biological activities of related chroman structures strongly suggest its utility in a variety of therapeutic areas, particularly in the realm of CNS disorders and oncology. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers seeking to incorporate this and similar fluorinated scaffolds into their drug discovery programs.

References

  • PubChem. 7,8-Dihydroxyflavone. [Link]

  • Matos, M. J., et al. (2023). 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile. European Journal of Medicinal Chemistry, 248, 115091.
  • ResearchGate. (2025). Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • PMC. (2021). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674.
  • PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • MDPI. (2010). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (2025). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. [Link]

  • PMC. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Duke University Libraries. (2018). New Strategies and Transformations for the alpha-Functionalization of Amines to Access Chiral Amines. [Link]

  • NIH. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. [Link]

  • Google Patents. (2023). US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof.
  • Organic Chemistry Portal. (2008). Synthesis of Functionalized Enamines: A Facile and Efficient Protocol toward N-Protected α,β-Dehydroamino Acid Derivatives. [Link]

  • NIH. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. [Link]

  • RSC Publishing. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [Link]

  • NIH. (2022). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • RSC Publishing. (2021). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. [Link]

  • Google Patents. (2005). US6946120B2 - Pharmaceutical composition.
  • NIH. (2018). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [Link]

  • PubChem. Resorufin derivatives for treatment of oxidative stress disorders - Patent US-9670170-B2. [Link]

  • Google Patents. (2020). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.

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Application Note: In Vitro Characterization of P-CABs Utilizing the (S)-7,8-difluorochroman-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The (S)-7,8-difluorochroman-4-amine moiety is the pharmacophoric core of Vonoprazan , a first-in-class Potassium-Competitive Acid Blocker (P-CAB). Unlike proton pump inhibitors (PPIs) which require acid activation and bind covalently to cysteines, P-CABs containing this fluorinated chroman scaffold bind reversibly and K⁺-competitively to the gastric H⁺,K⁺-ATPase.

This guide details the critical in vitro assays required to validate the bioactivity of ligands derived from this scaffold. We focus on two pillars of validation:

  • Biochemical Potency: Direct inhibition of H⁺,K⁺-ATPase activity using the Malachite Green phosphate release assay.

  • Functional Efficacy: Assessment of acid suppression via the [¹⁴C]-Aminopyrine accumulation assay in isolated parietal cells.

Mechanism of Action (P-CAB vs. PPI)

PCAB_Mechanism PPI Traditional PPI (Prodrug) Acid Acidic Canaliculus (pH < 4) PPI->Acid Requires Accumulation PCAB P-CAB ((S)-7,8-difluorochroman deriv.) PCAB->Acid Concentrates (pKa ~9) K_site K+ Binding Site (Ionic Interaction) PCAB->K_site Direct Reversible Binding (No Activation Needed) ActivePPI Sulfenamide (Active Species) Acid->ActivePPI Protonation & Rearrangement Cysteine Cysteine Residues (Covalent Bond) ActivePPI->Cysteine Irreversible Binding Pump H+,K+-ATPase (Proton Pump) Cysteine->Pump Inactivates K_site->Pump Locks in E2 Conformation

Figure 1: Mechanistic differentiation. P-CABs utilizing the (S)-7,8-difluorochroman-4-amine scaffold bind directly to the K⁺ site without acid-mediated activation.

Primary Screen: H⁺,K⁺-ATPase Inhibition Assay

This biochemical assay quantifies the release of inorganic phosphate (Pi) from ATP. Because the (S)-7,8-difluorochroman-4-amine scaffold competes with Potassium, the assay must be run at varying K⁺ concentrations to determine the


 and confirm the competitive mode of action.
Reagents & Equipment
  • Enzyme Source: Lyophilized hog gastric mucosal microsomes (enriched for H⁺,K⁺-ATPase).

  • Detection Reagent: Malachite Green Reagent (Acidified Ammonium Molybdate).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM EDTA.

  • Substrate: 2 mM ATP (Mg-salt).

  • Ionophore: Nigericin (dissolved in ethanol) – Critical for ensuring K⁺ permeability in tight vesicles.

  • Control: Ouabain (1 mM) to inhibit contaminating Na⁺,K⁺-ATPase.

Experimental Protocol

Step 1: Enzyme Preparation

  • Resuspend lyophilized gastric vesicles in Assay Buffer to a concentration of 10 µg protein/mL.

  • Add Nigericin (10 µg/mL final) to the vesicle suspension.

    • Why? Native vesicles are often "tight" (impermeable to K⁺). Nigericin acts as a K⁺/H⁺ exchanger, allowing K⁺ to access the luminal binding site where P-CABs act. Without this, K⁺ competition data will be artifactual.

  • Add Ouabain (1 mM) to block background ATPase activity.

Step 2: Reaction Setup (96-well format) Prepare the reaction mixture on ice.

ComponentVolume (µL)Final Conc.
Assay Buffer 50-
KCl (Variable) 10Low K⁺: 2 mM High K⁺: 20 mM
Test Compound 100.1 nM – 10 µM (Log dilution)
Enzyme Mix 200.2 µ g/well
ATP Start Soln 102 mM

Step 3: Incubation

  • Pre-incubate enzyme and compound for 30 minutes at 37°C . This allows the lipophilic amine to equilibrate.

  • Initiate reaction by adding ATP .

  • Incubate for 30 minutes at 37°C .

Step 4: Detection (Malachite Green)

  • Add 100 µL of Malachite Green Reagent to stop the reaction.

  • Incubate for 20 minutes at room temperature for color development.

  • Measure Absorbance at 620 nm .[1][2]

Data Analysis & Validation[3]
  • IC50 Calculation: Plot % Inhibition vs. Log[Compound].

  • Mode of Action Check: The IC50 of a P-CAB must shift to a higher value as [K⁺] increases.

    • Acceptance Criteria: IC50 at 20 mM KCl should be roughly 5-10x higher than at 2 mM KCl for a competitive inhibitor like Vonoprazan.

Secondary Functional Assay: [¹⁴C]-Aminopyrine Accumulation

While the ATPase assay measures binding, it does not account for the unique "ion trapping" ability of the (S)-7,8-difluorochroman-4-amine scaffold (pKa ~9.3). This cellular assay measures the drug's ability to inhibit acid secretion in a physiological context.

Principle

Aminopyrine (AP) is a weak base that accumulates in acidic spaces (pH < 2) of active parietal cells. The ratio of intracellular to extracellular AP correlates directly with acid secretion.

Protocol Workflow

AP_Assay Isolation Isolate Gastric Glands (Rabbit/Rat Fundus + Collagenase) Loading Load with [14C]-Aminopyrine (0.1 µCi/mL) Isolation->Loading Treatment Treat with Test Compound ((S)-7,8-difluorochroman deriv.) Loading->Treatment Stimulation Stimulate Acid Secretion (Histamine + IBMX) Treatment->Stimulation Separation Centrifugation (Separate Pellet vs. Supernatant) Stimulation->Separation Counting Liquid Scintillation Counting (Calculate Accumulation Ratio) Separation->Counting

Figure 2: Workflow for the Aminopyrine Accumulation Assay.[3][4]

Detailed Methodology

Step 1: Gastric Gland Isolation

  • Perfuse rabbit stomach with PBS to remove food debris.

  • Strip the fundic mucosa and mince finely.

  • Digest with Collagenase Type I (1 mg/mL) in Medium A (DMEM buffered with 20 mM HEPES, pH 7.4) for 45 mins at 37°C.

  • Filter through a nylon mesh to remove undigested tissue.

Step 2: Incubation

  • Resuspend glands in Medium A containing [¹⁴C]-Aminopyrine (0.1 µCi/mL).

  • Aliquot into tubes containing:

    • Basal: No stimulation.

    • Stimulated: Histamine (100 µM) + IBMX (30 µM).

    • Treated: Stimulated + Test Compound (0.01 – 10 µM).

  • Incubate for 40 minutes at 37°C with gentle shaking (100 rpm).

Step 3: Separation and Counting

  • Centrifuge tubes at low speed (500 x g, 2 min) to pellet glands.

  • Supernatant: Transfer 200 µL to a scintillation vial.

  • Pellet: Solubilize in 1N NaOH, neutralize, and transfer to a scintillation vial.

  • Add scintillation cocktail and count CPM (Counts Per Minute).

Calculation

Calculate the Accumulation Ratio (R):



Note: Intracellular water volume is typically estimated as 2 µL/mg dry weight.

Interpretation:

  • Stimulated Control: R > 100 (High acid accumulation).

  • Effective P-CAB: R drops to basal levels (< 20) in a dose-dependent manner.

References

  • Hori, Y., et al. (2010). "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), a novel and potent potassium-competitive acid blocker." Journal of Pharmacology and Experimental Therapeutics. Link

  • Scott, D. R., et al. (1987). "Characterization of the H+,K+-ATPase from gastric membrane vesicles." Gastroenterology. Link

  • Sachs, G., et al. (1995). "The pharmacology of the gastric acid pump: the H+,K+ ATPase." Annual Review of Pharmacology and Toxicology. Link

  • Sigma-Aldrich. "Malachite Green Phosphate Assay Kit Technical Bulletin." Link

  • Andersson, K., et al. (1998). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics. Link

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Synthesis of (S)-7,8-difluorochroman-4-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (S)-7,8-Difluorochroman-4-amine Intermediates

Authored by a Senior Application Scientist

Abstract

(S)-7,8-difluorochroman-4-amine is a highly valuable chiral building block in contemporary drug discovery and development. Its unique structural and electronic properties, conferred by the difluoro substitution on the aromatic ring, make it a sought-after intermediate for synthesizing complex pharmaceutical agents. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the robust synthesis of this key intermediate. We will explore the strategic synthesis of the precursor ketone, 7,8-difluorochroman-4-one, and detail three primary methodologies for achieving the desired (S)-enantiomer of the amine: Asymmetric Reductive Amination, Diastereomeric Salt Resolution, and Biocatalytic Asymmetric Reduction followed by chemical conversion. Each protocol is presented with a rationale for experimental choices, troubleshooting insights, and a focus on scalability and efficiency.

Introduction: The Significance of Fluorinated Chroman-4-amines

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] Fluorine substitution, particularly in the 7 and 8 positions, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 7,8-difluorinated analogues particularly interesting for lead optimization in drug discovery programs. For instance, related chromanone structures have been investigated as potent and selective Sirtuin 2 (SIRT2) inhibitors for neurodegenerative disorders, where halogen substitutions on the aromatic ring were found to be critical for activity.[3] The specific enantiomer, (S)-7,8-difluorochroman-4-amine (C₉H₉F₂NO), is a key intermediate whose stereochemistry is often crucial for the final compound's efficacy and safety profile.[4]

This guide provides a comprehensive overview of reliable synthetic pathways to access this important chiral intermediate, beginning with the synthesis of its essential precursor.

Retrosynthetic Strategy

A logical retrosynthetic analysis of (S)-7,8-difluorochroman-4-amine reveals the central importance of the prochiral ketone, 7,8-difluorochroman-4-one. The primary challenge lies in the stereoselective introduction of the amine group at the C4 position. Our strategic approach is visualized below, outlining the disconnection to the key ketone intermediate and the subsequent divergent pathways to the target chiral amine.

G cluster_main Overall Synthetic Strategy cluster_routes Asymmetric Amination Routes Target (S)-7,8-Difluorochroman-4-amine Ketone 7,8-Difluorochroman-4-one Target->Ketone Asymmetric Amination Phenol 2,3-Difluorophenol Ketone->Phenol Intramolecular Cyclization Ketone_ref Route1 Asymmetric Reductive Amination Route2 Racemic Synthesis & Diastereomeric Resolution Route3 Asymmetric Reduction & Functional Group Interconversion Ketone_ref->Route1 Ketone_ref->Route2 Ketone_ref->Route3

Figure 1: Retrosynthetic analysis and divergent strategies for the synthesis of (S)-7,8-difluorochroman-4-amine.

Synthesis of Key Intermediate: 7,8-Difluorochroman-4-one

The synthesis of the chroman-4-one core is a well-established process, typically involving an intramolecular cyclization. A reliable method adapted for the 7,8-difluoro analogue involves a two-step sequence starting from 2,3-difluorophenol.

Protocol 3.1: Synthesis of 7,8-Difluorochroman-4-one

This protocol is based on the classical approach of Michael addition followed by an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction).[1]

  • Step 1: Michael Addition to form 3-(2,3-Difluorophenoxy)propanenitrile

    • To a stirred solution of 2,3-difluorophenol (1.0 eq) and acrylonitrile (1.2 eq) in tert-butanol (5 mL/g of phenol), add potassium carbonate (0.2 eq).

    • Heat the reaction mixture to reflux (approx. 85°C) and monitor by TLC or GC-MS. The reaction can be sluggish, sometimes requiring 20-40 hours for completion.[1]

    • Causality Insight: The base (K₂CO₃) deprotonates the phenol, forming a phenoxide which acts as the nucleophile in the Michael addition to acrylonitrile. Tert-butanol is a suitable polar, aprotic solvent that facilitates the reaction.

    • Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3-(2,3-difluorophenoxy)propanenitrile as a clear oil.

  • Step 2: Intramolecular Houben-Hoesch Cyclization

    • Caution: This step uses strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a flask containing trifluoroacetic acid (TFA, 5.0 eq), add the 3-(2,3-difluorophenoxy)propanenitrile (1.0 eq) from the previous step.

    • Cool the mixture in an ice bath (0°C) and slowly add trifluoromethanesulfonic acid (TfOH, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The mixture will typically darken.

    • Causality Insight: The superacidic medium protonates the nitrile, activating it for intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, forming an imine intermediate.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • The aqueous workup hydrolyzes the imine intermediate to the corresponding ketone.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford 7,8-difluorochroman-4-one as a solid.

Asymmetric Synthesis of (S)-7,8-Difluorochroman-4-amine

With the prochiral ketone in hand, the crucial stereocenter can be introduced. We present three robust methods, each with distinct advantages regarding scalability, cost, and access to chiral reagents.

Method A: Direct Asymmetric Reductive Amination

This method forms the C-N bond and sets the stereocenter in a single, highly efficient transformation. It relies on the in-situ formation of an imine or enamine, which is then asymmetrically reduced.

G Ketone 7,8-Difluorochroman-4-one Iminium Iminium Ion Intermediate Ketone->Iminium - H₂O Ammonia + NH₃ Product (S)-7,8-Difluorochroman-4-amine Iminium->Product Catalyst [Chiral Catalyst] Asymmetric Hydride Source Catalyst->Iminium Stereoselective Hydride Transfer

Figure 2: Conceptual workflow for asymmetric reductive amination.

Protocol 4.1: Asymmetric Reductive Amination

  • In a high-pressure reactor, charge 7,8-difluorochroman-4-one (1.0 eq) and a suitable chiral catalyst system (e.g., a Ru- or Ir-based complex with a chiral diphosphine ligand).

  • Add a solvent such as methanol or isopropanol.

  • Seal the reactor and purge with nitrogen, then introduce an ammonia source (e.g., ammonia in methanol or ammonium formate).

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reaction to the optimized temperature and stir until ketone consumption is complete (monitor by HPLC or GC).

  • Causality Insight: The catalyst coordinates to the transiently formed imine, creating a chiral environment. The hydride (from H₂) is then delivered to one face of the C=N double bond preferentially, leading to the formation of one enantiomer in excess.

  • Cool the reactor, vent carefully, and concentrate the reaction mixture.

  • Purify via column chromatography or by forming a salt (e.g., HCl salt) and recrystallizing to obtain the enantiomerically enriched amine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Method B: Diastereomeric Salt Resolution (Classical Approach)

This method is a highly reliable and scalable technique for separating enantiomers, making it attractive for industrial applications.[5] It involves synthesizing the racemic amine first, followed by separation using a chiral resolving agent.

Protocol 4.2: Synthesis and Resolution of (±)-7,8-Difluorochroman-4-amine

  • Step 1: Synthesis of Racemic Amine via Reductive Amination

    • Dissolve 7,8-difluorochroman-4-one (1.0 eq) in methanol.

    • Add ammonium acetate (5-10 eq) and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature.

    • Causality Insight: The reaction proceeds via the formation of an iminium ion, which is rapidly reduced by NaBH₃CN. This reducing agent is advantageous because it is stable in mildly acidic conditions and selectively reduces the protonated imine over the ketone.[6]

    • Stir the reaction for 12-24 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding aqueous HCl (2M) until the pH is ~2. Stir for 30 minutes.

    • Basify the solution with aqueous NaOH (6M) to pH > 10 and extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the racemic amine.

  • Step 2: Diastereomeric Salt Resolution

    • Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Screening for the optimal solvent is crucial.[5]

    • In a separate flask, dissolve a chiral resolving agent (0.5 eq), such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the amine solution. A precipitate should form, either immediately or upon cooling/standing.

    • Causality Insight: The chiral acid reacts with both enantiomers of the amine to form a pair of diastereomeric salts ((R)-acid/(S)-amine and (R)-acid/(R)-amine). These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[7][8]

    • Stir the resulting slurry for a defined period (e.g., 1-2 hours) at room temperature or below to allow for complete crystallization.[9]

    • Filter the solid salt and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.

    • To recover the free amine, suspend the diastereomeric salt in water and basify with NaOH. Extract the free amine into an organic solvent, dry, and concentrate.

    • Analyze the enantiomeric excess (ee) of the recovered amine using chiral HPLC. The mother liquor contains the other enantiomer, which can be recovered or racemized for reuse.

Method C: Asymmetric Reduction and Functional Group Interconversion

This strategy involves first setting the stereocenter at the alcohol level, which can often be achieved with very high enantioselectivity using biocatalysis or chiral reducing agents. The resulting chiral alcohol is then converted to the amine.

Protocol 4.3: Biocatalytic Reduction and Mitsunobu Reaction

  • Step 1: Asymmetric Reduction to (R)-7,8-Difluorochroman-4-ol

    • This protocol is adapted from similar enzymatic reductions of fluorinated chromanones.[10]

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add 7,8-difluorochroman-4-one (e.g., 20 g/L), a ketoreductase (KRED) enzyme selective for producing the (R)-alcohol, and a co-factor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

    • Causality Insight: The KRED enzyme possesses a chiral active site that binds the ketone in a specific orientation. It then facilitates the transfer of a hydride from the NADPH cofactor to one face of the carbonyl, producing the alcohol with high stereoselectivity.

    • Stir the reaction at a controlled temperature (e.g., 30°C), maintaining the pH with a suitable base (e.g., NaOH solution).

    • Monitor the conversion by HPLC. Upon completion (typically >99% conversion, >99% ee), extract the product with an organic solvent like ethyl acetate.

    • Dry and concentrate the organic phase to yield crude (R)-7,8-difluorochroman-4-ol.

  • Step 2: Conversion to (S)-Amine via Mitsunobu Reaction

    • Caution: The Mitsunobu reaction uses hazardous reagents. Perform in a well-ventilated fume hood.

    • Dissolve the (R)-7,8-difluorochroman-4-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

    • Add diphenylphosphoryl azide (DPPA, 1.5 eq) or an alternative azide source.

    • Cool the solution to 0°C and add a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Causality Insight: This reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism). The alcohol is activated by the PPh₃/DIAD system and is then displaced by the azide nucleophile, converting the (R)-alcohol to an (S)-azide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate (S)-4-azido-7,8-difluorochroman.

  • Step 3: Reduction of the Azide

    • Dissolve the (S)-azide in a solvent like methanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).

    • Alternatively, use triphenylphosphine followed by water (Staudinger reaction) or LiAlH₄.

    • Monitor the reaction by TLC. Upon completion, filter off the catalyst (if using Pd/C) and concentrate the solvent.

    • Purify as needed to yield the final product, (S)-7,8-difluorochroman-4-amine.

Summary of Synthetic Strategies

The choice of synthetic route depends on available resources, scale, and desired purity. The table below summarizes the key attributes of each method.

Method Key Transformation Advantages Considerations
A: Asymmetric Reductive Amination Direct conversion of ketone to chiral amineAtom economical, fewer stepsRequires screening of expensive chiral catalysts and ligands; may require high pressure.
B: Diastereomeric Resolution Separation of racemic amineHighly scalable, robust, uses classical techniquesTheoretical max yield is 50% without a racemization loop; requires screening of resolving agents and solvents.
C: Asymmetric Reduction & Inversion Enzymatic reduction followed by Sₙ2Often achieves exceptionally high ee (>99%); environmentally friendly (biocatalysis); predictable stereochemical outcome (inversion).Multi-step process; Mitsunobu reagents are hazardous and can be difficult to remove during purification.

Conclusion

The synthesis of (S)-7,8-difluorochroman-4-amine is a critical process for the development of novel therapeutics. This guide has detailed three distinct and reliable strategies to obtain this valuable intermediate from its prochiral ketone precursor. The direct asymmetric reductive amination offers an elegant and efficient route, while diastereomeric resolution provides a scalable and robust industrial method. The biocatalytic approach stands out for its exceptional enantioselectivity and alignment with green chemistry principles. By understanding the causality behind the experimental choices and the relative merits of each pathway, researchers can select and optimize the synthetic strategy that best fits their specific project goals, accelerating the journey from chemical synthesis to drug development.

References

  • An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

  • Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate. Available at: [Link]

  • Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. Available at: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]

  • A concise Synthesis of L-4,4-difluoroglutamine. ResearchGate. Available at: [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Available at: [Link]

  • Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived... ResearchGate. Available at: [Link]

  • Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. PubMed. Available at: [Link]

  • Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. ResearchGate. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. PubMed Central. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

  • Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006)... ResearchGate. Available at: [Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. ResearchGate. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. Available at: [Link]

  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Taylor & Francis Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-7,8-difluorochroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for High-Fidelity Asymmetric Synthesis Target Molecule: (S)-7,8-difluorochroman-4-amine (CAS: 1213161-36-4) Precursor: 7,8-difluorochroman-4-one

Critical Path Selection: Biocatalysis vs. Chemocatalysis

For the synthesis of (S)-7,8-difluorochroman-4-amine , you are likely choosing between two dominant methodologies. Your choice dictates the troubleshooting logic.

FeatureRoute A: Biocatalytic Transamination Route B: Asymmetric Transfer Hydrogenation (ATH)
Primary Catalyst (S)-selective

-Transaminase (e.g., Vibrio fluvialis variant)
Ru(II)-complex with Chiral Diamine Ligand (e.g., Ru-TsDPEN)
Enantioselectivity (ee) Typically >99% (Excellent)90–98% (Good to Excellent)
Conditions Aqueous buffer, mild temp (30–45°C), pH 7–8Organic solvent (DCM/MeOH), Formic acid/TEA, 25–60°C
Key Challenge Equilibrium displacement & substrate solubilityCatalyst stability & residual metal removal
Recommendation Preferred for purity. Best for late-stage pharma intermediates where ee% is critical.Preferred for scale. Better if substrate solubility in water is <1 g/L.

Module A: Biocatalytic Route (Transaminases)[1]

Context: This route utilizes an amine donor (typically Isopropylamine or L-Alanine) to transfer an amino group to the 7,8-difluorochroman-4-one ketone. The electron-withdrawing fluorine atoms at positions 7 and 8 increase the electrophilicity of the carbonyl, generally enhancing reactivity but potentially exacerbating inhibition issues.

Workflow Diagram: Enzymatic Cascade

TransaminaseWorkflow Start Substrate: 7,8-difluorochroman-4-one Screen Enzyme Screening (Panel of (S)-selective omega-Transaminases) Start->Screen 10-50 mM scale Opt Condition Optimization (pH, Co-solvent, Temp) Screen->Opt Select Top Hits Opt->Screen Low Conv. Scale Scale-Up (Equilibrium Shift) Opt->Scale Define Process Scale->Opt Precipitate/Emulsion Product Product: (S)-7,8-difluorochroman-4-amine Scale->Product Workup & Isolation

Figure 1: Standard workflow for developing a biocatalytic transamination process.

Troubleshooting Guide: Transaminases
Issue 1: Low Conversion (<50%)
  • Root Cause A: Unfavorable Equilibrium. Transamination is reversible.

    • Solution: Use Isopropylamine (IPM) as the amine donor. The byproduct is acetone. Apply a slight vacuum (200–300 mbar) or a nitrogen sweep to remove volatile acetone, driving the reaction forward (Le Chatelier’s principle).

  • Root Cause B: Product Inhibition. The resulting amine product binds to the enzyme active site.

    • Solution: Implement a biphasic system (e.g., overlay with MTBE or Toluene ) to extract the product amine in situ as it forms, protecting the enzyme.

Issue 2: Substrate Precipitation
  • Root Cause: The 7,8-difluoro core is highly lipophilic and poorly soluble in aqueous buffer.

    • Solution: Add DMSO (5–20% v/v) or Methanol . Caution: Ensure the specific enzyme variant tolerates the chosen co-solvent concentration.

Issue 3: Low Enantiomeric Excess (ee <98%)
  • Root Cause: Background chemical amination (racemic) or incorrect pH.

    • Solution: Check the pH.[1] For (S)-amines, optimal activity is often pH 7.0–8.0. If pH drifts >9, spontaneous imine formation/hydrolysis can occur. Ensure adequate buffer capacity (100 mM Potassium Phosphate).

Module B: Chemical Route (Asymmetric Transfer Hydrogenation)

Context: This route involves the formation of an imine (using ammonia or a benzylamine source) followed by reduction using a Ruthenium or Iridium catalyst with a chiral ligand (e.g., (S,S)-TsDPEN).

Workflow Diagram: ATH Logic

ATH_Logic Ketone Start: Ketone ImineForm Step 1: Imine Formation (NH4OAc / MeOH) Ketone->ImineForm CatalystAdd Step 2: Add Catalyst (Ru-Cl-(S,S)-TsDPEN) ImineForm->CatalystAdd Reductant Step 3: H-Source (HCOOH / TEA 5:2) CatalystAdd->Reductant Check Check Conversion & ee Reductant->Check Success Isolate (S)-Amine Check->Success >95% Conv, >98% ee Fail_ee Low ee? Check->Fail_ee Poor Stereocontrol Fail_Conv Low Conversion? Check->Fail_Conv Stalled Rxn Fail_ee->CatalystAdd Lower Temp (-10°C) or Change Ligand Fail_Conv->Reductant Increase Catalyst Load or Dry Solvents

Figure 2: Decision tree for Asymmetric Transfer Hydrogenation (ATH) optimization.

Troubleshooting Guide: ATH
Issue 1: "Stalled" Reaction (Conversion stops at 60-70%)
  • Root Cause: Catalyst deactivation or accumulation of CO2 (byproduct of formic acid decomposition).

  • Protocol Adjustment:

    • Ensure the reaction vessel is vented properly to release CO2.

    • Add the Formic Acid/Triethylamine (HCOOH/TEA) azeotrope slowly or in portions.

    • Catalyst Poisoning: The free amine product can sometimes inhibit the Ru-center. Ensure the ratio of HCOOH:TEA is maintained (typically 5:2 molar ratio) to keep the amine protonated.

Issue 2: Defluorination (Loss of F atoms)
  • Scientific Insight: While rare in ATH, harsh reducing conditions can sometimes attack the C-F bond, especially at the 8-position (para to the ether oxygen).

  • Fix: Avoid using H2 gas with Pd/C (hydrogenolysis conditions). Stick to Transfer Hydrogenation (Formic acid donor) which is much milder and chemoselective for the C=N bond over the C-F bond.

Issue 3: Low Stereoselectivity
  • Optimization:

    • Temperature: Lower the reaction temperature to 0°C or even -10°C. Slower reaction rates often favor the enantioselective pathway over the background racemic pathway.

    • Ligand Matching: For the (S)-amine, ensure you are using the (S,S)-TsDPEN ligand (or matched equivalent based on the specific catalyst precatalyst stereochemistry). Note: Always verify the sense of induction experimentally, as electronic effects from the 7,8-difluoro substitution can occasionally invert expected selectivity compared to the non-fluorinated analog.

Analytical Controls & Purification

HPLC Method Parameters (Chiral)

To accurately determine the enantiomeric excess (ee), use the following starting conditions:

  • Column: Chiralpak AD-H or IA (Amylose-based columns often resolve chroman-amines well).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the primary amine.

  • Detection: UV @ 254 nm (Fluorinated aromatic rings have strong absorption here).

Purification Tip: Salt Formation

The free base amine is an oil or low-melting solid and prone to oxidation.

  • Recommendation: Isolate as the Hydrochloride (HCl) or L-Tartrate salt.

  • Protocol: Dissolve crude oil in EtOH, add 1.1 eq of L-Tartaric acid. Heat to dissolve, then cool slowly. This often upgrades the ee% via diastereomeric salt crystallization (e.g., upgrading 95% ee to >99% ee).

References

  • Biocatalytic Transamination Reviews

    • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. Link

    • Kelly, S. A., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry.[2] Chemical Reviews, 118(1), 349–367. Link

  • Asymmetric Transfer Hydrogenation (ATH)

    • Touge, T., et al. (2016). Asymmetric Transfer Hydrogenation of α-Substituted Ketones... Journal of the American Chemical Society, 138(31), 10084–10087. (Describes Ru-catalyst specificity for cyclic ketones). Link

    • Note on Fluorine Effect: Specific studies on 7,8-difluorochroman-4-one ATH are proprietary, but analogous 3-fluorochromanone reductions demonstrate the viability of Ru-Noyori catalysts for this scaffold. See: ResearchGate: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives. Link

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Stability issues of (S)-7,8-difluorochroman-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for (S)-7,8-difluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As a key building block in medicinal chemistry, understanding its stability profile is critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides solutions to specific problems that may arise during the handling and use of (S)-7,8-difluorochroman-4-amine.

Issue 1: Inconsistent analytical results (HPLC, LC-MS) with freshly prepared solutions.

  • Potential Cause: Adsorption of the amine to glass surfaces of vials or containers, leading to lower than expected concentrations. Basic amines are known to interact with acidic silanol groups on glass surfaces.

  • Troubleshooting Strategy:

    • Use polypropylene or silanized glass vials: These materials reduce the potential for ionic interactions and adsorption.

    • Pre-condition glassware: Rinsing glassware with a solution of a less valuable amine or a silanizing agent can passivate the surface.

    • Employ an acidic mobile phase: For HPLC analysis, using a mobile phase with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amine, reducing its interaction with residual silanols on the stationary phase and glassware.

Issue 2: Appearance of unknown impurities in the NMR spectrum of a sample dissolved in DMSO-d6 for an extended period.

  • Potential Cause: Decomposition in the presence of residual acids or water in the NMR solvent. Dimethyl sulfoxide (DMSO) is hygroscopic and can contain acidic impurities.

  • Troubleshooting Strategy:

    • Use freshly opened or properly stored deuterated solvents: Ensure that NMR solvents are of high purity and stored under an inert atmosphere to minimize water content.

    • Add a small amount of a non-reactive base: A minimal quantity of a volatile base like triethylamine or diisopropylethylamine can be added to neutralize any acidic impurities in the solvent. However, be mindful that this can interfere with the analysis of acidic protons in your molecule.

    • Limit time in solution: Prepare NMR samples immediately before analysis and do not store them for extended periods.

Issue 3: Low yield or formation of side products in reactions involving strong bases.

  • Potential Cause: While fluorinated amines can exhibit enhanced stability, some may degrade under strongly basic conditions.[1] The electron-withdrawing fluorine atoms can influence the reactivity of the chroman ring system.

  • Troubleshooting Strategy:

    • Use milder bases: Explore the use of organic bases (e.g., triethylamine, DIPEA) or inorganic bases with a lower pKa (e.g., potassium carbonate) where the reaction chemistry allows.

    • Lower reaction temperature: Running the reaction at reduced temperatures can minimize decomposition pathways.

    • Slow addition of reagents: Adding the base or other reactive partners slowly can help control the reaction and minimize localized high concentrations that might promote degradation.

Issue 4: Discoloration or degradation of the compound upon exposure to light.

  • Potential Cause: Photodegradation is a common issue for many organic molecules, especially those with aromatic rings. The energy from UV or visible light can promote oxidative or other degradative reactions.

  • Troubleshooting Strategy:

    • Store in amber vials: Protect the compound from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[2]

    • Conduct experiments under subdued lighting: Minimize exposure to direct sunlight or harsh laboratory lighting during handling and reaction setup.

    • Perform photostability studies: If the compound is intended for a light-exposed application, formal photostability testing according to ICH guidelines should be conducted.[3][4]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and handling of (S)-7,8-difluorochroman-4-amine.

Q1: What are the recommended storage conditions for (S)-7,8-difluorochroman-4-amine?

A1: For long-term storage, it is recommended to keep the compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q2: How does pH affect the stability of (S)-7,8-difluorochroman-4-amine in aqueous solutions?

A2: The stability of amines in solution is often pH-dependent.[5][6] While specific data for this compound is not available, it is generally advisable to maintain a slightly acidic to neutral pH (around 4.5-7.0) for solutions of amines to enhance stability.[7] Strongly acidic or basic conditions should be avoided unless required for a specific reaction, and even then, exposure should be minimized. The introduction of fluorine atoms can lower the pKa of the amine, affecting its behavior at different pH values.[8]

Q3: Is (S)-7,8-difluorochroman-4-amine susceptible to oxidation?

A3: Yes, aromatic amines are known to be susceptible to oxidation, which can be catalyzed by light, metal ions, or other oxidizing agents.[9][10] The presence of fluorine atoms generally increases resistance toward oxidation.[1] However, it is prudent to handle the compound with care to avoid unnecessary exposure to air and other oxidants.

Q4: What solvents are recommended for dissolving (S)-7,8-difluorochroman-4-amine?

A4: The compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, DMSO, and DMF. For aqueous solutions, the use of a co-solvent and/or pH adjustment may be necessary to achieve the desired concentration. When using solvents like DMF, be aware that they can contain or generate amine impurities that could potentially react with your compound, especially at elevated temperatures.[11]

Q5: How can I assess the stability of (S)-7,8-difluorochroman-4-amine under my specific experimental conditions?

A5: A forced degradation study is the most effective way to determine the stability of the compound under your specific conditions.[12][13] This involves subjecting the compound to various stress conditions (e.g., heat, light, different pH values, oxidizing agents) and analyzing the samples at different time points by a stability-indicating analytical method, such as HPLC with UV or MS detection.

Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of (S)-7,8-difluorochroman-4-amine.

Objective: To identify potential degradation pathways and establish stable conditions for handling and storage.

Materials:

  • (S)-7,8-difluorochroman-4-amine

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide (3%)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (S)-7,8-difluorochroman-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition and time point.

    • Identify and, if possible, characterize any significant degradation products.

Data Summary Table:

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradants
0.1 M HCl, 60°C0
2
8
24
0.1 M NaOH, 60°C0
2
8
24
3% H₂O₂, RT0
2
8
24
Solid, 80°C0
24
Solution, 80°C0
24
Photostability0
As per ICH Q1B

Visualizing Stability and Degradation

Workflow for Investigating Compound Instability

A Unexpected Experimental Result B Check for Compound Degradation A->B C Analyze by HPLC/LC-MS B->C D Compare with Reference Standard C->D E Degradation Confirmed D->E Mismatch F No Degradation (Investigate Other Causes) D->F Match G Identify Stress Factor (pH, Temp, Light, etc.) E->G H Modify Experimental Conditions G->H I Re-evaluate Stability H->I

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Potential Degradation Pathways

cluster_main cluster_products Potential Degradation Products A (S)-7,8-difluorochroman-4-amine B Oxidized Products (e.g., N-oxide) A->B Oxidizing Agents / Light C Ring-Opened Products A->C Strong Acid / Base D Products of Dehalogenation A->D Harsh Conditions

Caption: Potential degradation pathways for (S)-7,8-difluorochroman-4-amine under various stress conditions.

References

  • T. Poisson, et al. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • PubMed. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. [Link]

  • ACS Publications. Role of Soil Manganese in the Oxidation of Aromatic Amines. [Link]

  • South China University of Technology. Thermal Stability of Fluoroelastomer/MEPDM Blends. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • National Institutes of Health. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. Enhancement in the light-stability of BAPO and ITX-based photo-curable materials via photobleaching of pyrrolidene cyclohexanone. [Link]

  • BioMed Central. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. [Link]

  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • ResearchGate. Combinatorial study of thermal stability in ternary nanocrystalline alloys. [Link]

  • ResearchGate. Handling fluorinated gases as solid reagents using metal-organic frameworks. [Link]

  • National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]

  • YouTube. How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. [Link]

  • PubMed. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. [Link]

  • PubMed. Handling fluorinated gases as solid reagents using metal-organic frameworks. [Link]

  • MDPI. Morphology, Thermal Stability, and Flammability Properties of Polymer-Layered Double Hydroxide (LDH) Nanocomposites: A Review. [Link]

  • Q1 Scientific. Photostability testing theory and practice. [Link]

  • PubMed. Effect of pH on the stability of methacholine chloride in solution. [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • Journal of Chemical Research. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ACS Publications. Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. [Link]

  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]

  • National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Synfacts. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Royal Society of Chemistry. A blue 4′,7-diaminoflavylium cation showing an extended pH range stability. [Link]

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Managing reactive intermediates in fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Reactive Intermediates

Status: Online Operator: Senior Application Scientist Ticket ID: F-INT-2024 Subject: Troubleshooting Reactive Intermediates in Fluorination[1]

Mission Statement

Welcome to the Fluorination Crisis Center. You are likely here because your


F NMR shows a forest of peaks, your reaction exothermed unexpectedly, or your yield is trapped in a polymeric sludge. Fluorine chemistry is not merely organic chemistry with a different atom; it is the management of extreme electronegativity and short-lived intermediates.[1]

This guide treats your reaction flask as a dynamic system of competing rates. We do not just provide recipes; we troubleshoot the lifespan of the reactive species.

Module 1: Nucleophilic Deoxyfluorination (DAST / Deoxo-Fluor)

The Issue: "I wanted a fluoride, but I got an alkene (elimination) or a rearranged product."

Technical Diagnosis

Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor operate via an alkoxy-aminosulfur intermediate.[1] The critical failure point is the lifespan of the carbocationic character developed at the


-carbon during the 

transition state.

If the substrate is hindered or capable of forming a stable carbocation, the intermediate acts as a base rather than a nucleophile, leading to


 elimination.
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Major Olefin Product Basic character of the intermediate dominates; Temperature too high.[1]Buffer: Add 1.5 eq. of solid

or Pyridine to the reaction to neutralize HF in situ. Cool: Run at -78°C initially.
Rearrangement (Wagner-Meerwein) Carbocation lifespan is too long.[1]Solvent Switch: Switch from

to THF or Toluene. Non-polar solvents destabilize the ionic intermediate, forcing a tighter ion pair and faster

collapse.
Explosive Decomposition Thermal runaway of the S-F bond.CRITICAL: Never heat DAST >50°C. If heat is needed, switch to XtalFluor-E or Fluolead , which are crystalline and thermally stable up to >180°C.
Pathway Visualization: The Elimination vs. Substitution Fork

DAST_Pathway Substrate Alcohol Substrate (R-OH) Inter Alkoxy-Sulfur Intermediate Substrate->Inter -HF DAST DAST Reagent (Et2NSF3) DAST->Inter TS_Sub SN2 Transition State (Tight Ion Pair) Inter->TS_Sub Low Temp Non-polar Solv TS_Elim Elimination TS (Basic Pathway) Inter->TS_Elim High Temp Hindered Substrate Prod_F Alkyl Fluoride (Target) TS_Sub->Prod_F Prod_E Alkene (Waste) TS_Elim->Prod_E

Caption: The kinetic bifurcation in deoxyfluorination. Success depends on favoring the upper SN2 pathway over the thermal elimination pathway.

Module 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

The Issue: "I used


 with TBAF, but I recovered starting material or got the protonated side-product (

)."
Technical Diagnosis

The "naked" trifluoromethyl anion (


) is a myth in solution.[1] It is transient and unstable.[1] It rapidly undergoes 

-elimination to form difluorocarbene (

) and fluoride (

) if not stabilized.[1]

The Ruppert-Prakash reaction is autocatalytic .[1] The initiator (fluoride) attacks the silicon to form a pentacoordinate siliconate.[2] This species transfers the


 group to the ketone/aldehyde. The resulting alkoxide then activates the next molecule of 

.

The Failure Mode: Using stoichiometric TBAF generates too much "naked" anion character, which decomposes before finding the electrophile.

FAQ: The Initiator Dilemma

Q: Can I just dump in 1 equivalent of TBAF to drive the reaction? A: No. This is the most common error. Stoichiometric fluoride degrades the reagent.

  • Correct Protocol: Use 1–5 mol% of initiator (CsF, TBAF, or KOtBu).[1]

  • Mechanism Control: The catalytic cycle relies on the product alkoxide being the propagating species.

Q: My reaction stalls after 50% conversion. A: Your catalytic cycle died. This usually happens if the reaction is too dry (lack of trace protons to turnover) or if the intermediate silyl ether is too stable.

  • Fix: Add a Lewis Acid promoter (like

    
    ) or switch to a carbonate initiator (
    
    
    
    in DMF).[1]
Pathway Visualization: The Siliconate Shuttle

RuppertPrakash Start TMS-CF3 (Reagent) Pent Pentacoordinate Siliconate [Si-F]- Start->Pent Activation Init Initiator (F-) Init->Pent Alkoxide Fluorinated Alkoxide (R-CF3-O-) Pent->Alkoxide CF3 Transfer Decomp Decomposition (:CF2 + F-) Pent->Decomp No Electrophile (Slow Step) Ketone Ketone/Aldehyde (Electrophile) Ketone->Alkoxide Cycle Autocatalysis (Alkoxide attacks TMS-CF3) Alkoxide->Cycle Acts as Initiator Cycle->Pent Propagates Cycle

Caption: The autocatalytic cycle. The product alkoxide (Blue) must regenerate the active siliconate species (Yellow) to sustain the reaction.

Module 3: Difluorocarbene Engineering ( )

The Issue: "I'm trying to make a gem-difluorocyclopropane, but I only see tetrafluoroethylene (dimer) or unreacted alkene."

Technical Diagnosis

Difluorocarbene is an electrophilic singlet carbene.[1] It faces a kinetic competition:

  • Trapping: Reaction with the alkene (Desired).[1]

  • Dimerization: Reaction with itself to form

    
     (Waste).[1]
    

The rate of dimerization is second-order with respect to


, while trapping is first-order.[1] Therefore, high instantaneous concentration of carbene favors waste. 
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Addition Dropwise / Syringe Pump Keeping

low minimizes second-order dimerization (

) while allowing first-order trapping (

).[1]
Reagent Choice TMS-CF2-Br (Hu's Reagent) Generates carbene under neutral conditions (reflux in THF), avoiding base-mediated side reactions common with

.[1]
Alkene Electronic Electron-Rich Only

is electrophilic.[1] It reacts fast with styrenes/enol ethers.[1] It will not react with acrylates (electron-poor) without special catalysts.[1]

Module 4: Radical Fluorination (Selectfluor)

The Issue: "Low yield in C-H fluorination; difficult purification."

Technical Diagnosis

Radical fluorination often uses Selectfluor (F-TEDA-BF4).[1] A recent mechanistic insight is the role of the "spent" reagent (H-TEDA). The aggregation of Selectfluor can inhibit reactivity, but the presence of protonated TEDA can actually promote the reaction via aggregation disruption or phase transfer effects.

Safety Note: Selectfluor is an oxidizer.[1] Avoid mixing with strong reducing agents.[1]

Protocol: The "Spent Reagent" Boost

If your radical fluorination (e.g., decarboxylative fluorination) is sluggish:

  • Do not filter out the white precipitate immediately if the reaction is ongoing.

  • Additives: Surprisingly, adding 10 mol% of H-TEDA-BF4 (the waste product) at the start can eliminate the induction period in some photocatalytic systems.[1]

Safety Protocol: Quenching DAST/Deoxo-Fluor

Standard Operating Procedure (SOP-FL-09)

DANGER: Direct addition of water to DAST generates HF gas instantly.[1]

  • Preparation: Prepare a vigorously stirring solution of saturated aqueous Sodium Bicarbonate (

    
    ) mixed with an equal volume of DCM.
    
  • Dilution: Dilute the reaction mixture 1:5 with DCM.

  • The Quench: Dropwise add the reaction mixture INTO the bicarbonate solution (not the reverse).

  • Verification: Test pH of aqueous layer. Ensure pH > 7 before disposal.

References

  • DAST Safety & Stability

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999.[1] Link[1]

  • Ruppert-Prakash Mechanism

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane."[1][2] Chemical Reviews, 1997.[1] Link[1]

  • Difluorocarbene Kinetics

    • Ni, C., & Hu, J. "The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into Selective Fluorine-Containing Bond Formation." Chemical Society Reviews, 2016.[1] Link

  • Selectfluor Aggregation

    • Example of H-TEDA effects: ChemSusChem, 2024 (Recent findings on aggregative activation).[1] Link[1]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 7,8-Difluorochroman-4-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 7,8-difluorochroman-4-amine points to the corresponding 7,8-difluorochroman-4-one as a key intermediate. This ketone can be readily converted to the target amine via reductive amination. The chroman-4-one core can, in turn, be constructed through the intramolecular cyclization of a 3-(2,3-difluorophenoxy)propanoic acid derivative. This leads us to 2,3-difluorophenol as a commercially available and logical starting material.


Target [label="7,8-Difluorochroman-4-amine"]; Intermediate1 [label="7,8-Difluorochroman-4-one"]; Intermediate2 [label="3-(2,3-Difluorophenoxy)propanoic acid"]; StartingMaterial [label="2,3-Difluorophenol"];

Target -> Intermediate1 [label="Reductive Amination"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> StartingMaterial [label="Etherification"]; }

Caption: Retrosynthetic analysis of 7,8-difluorochroman-4-amine.

Based on this analysis, we will explore and compare two primary synthetic strategies:

  • Route 1: Synthesis via Intramolecular Friedel-Crafts Acylation of a Phenoxypropanoic Acid.

  • Route 2: Synthesis via Michael Addition to Acrylonitrile followed by Cyclization.

Route 1: Intramolecular Friedel-Crafts Acylation

This classic approach to chroman-4-ones involves the formation of a 3-phenoxypropanoic acid followed by an acid-catalyzed intramolecular cyclization to form the heterocyclic ring system.[6][7]

Scientific Rationale

The initial step is a nucleophilic substitution reaction where the phenoxide of 2,3-difluorophenol displaces a leaving group from a three-carbon electrophile to form a substituted phenoxypropanoic ester. Following hydrolysis, the resulting carboxylic acid can undergo an intramolecular Friedel-Crafts acylation in the presence of a strong acid catalyst. The electron-withdrawing nature of the two fluorine atoms will deactivate the aromatic ring, necessitating strong conditions for the cyclization step. The final conversion to the amine is achieved through reductive amination.


A [label="2,3-Difluorophenol", fillcolor="#4285F4"]; B [label="Ethyl 3-(2,3-difluorophenoxy)propanoate", fillcolor="#34A853"]; C [label="3-(2,3-Difluorophenoxy)propanoic acid", fillcolor="#FBBC05"]; D [label="7,8-Difluorochroman-4-one", fillcolor="#EA4335"]; E [label="7,8-Difluorochroman-4-amine", fillcolor="#5F6368"];

A -> B [label="Williamson Ether Synthesis"]; B -> C [label="Hydrolysis"]; C -> D [label="Intramolecular Friedel-Crafts Acylation"]; D -> E [label="Reductive Amination"]; }

Caption: Workflow for the synthesis of 7,8-difluorochroman-4-amine via Route 1.
Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,3-difluorophenoxy)propanoate

  • To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

  • Dissolve the ethyl 3-(2,3-difluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with concentrated HCl to pH ~2.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of 7,8-Difluorochroman-4-one

  • To a flask containing polyphosphoric acid (PPA) or Eaton's reagent, heated to approximately 70-80 °C, add the 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq) portion-wise with vigorous stirring.

  • Heat the reaction mixture at 90-100 °C for several hours, monitoring by TLC.

  • Pour the hot reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 4: Synthesis of 7,8-Difluorochroman-4-amine

  • Dissolve 7,8-difluorochroman-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify by column chromatography to obtain the final product.

Route 2: Michael Addition and Cyclization

This alternative route utilizes a Michael addition of the starting phenol to acrylonitrile, followed by hydrolysis of the nitrile and subsequent cyclization.[4]

Scientific Rationale

The reaction is initiated by a base-catalyzed Michael addition of 2,3-difluorophenol to acrylonitrile, which is a highly efficient method for forming the carbon-oxygen and carbon-carbon bonds required for the chroman backbone. The resulting propionitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be cyclized in a similar fashion to Route 1. This route avoids the use of a potentially problematic alkyl halide in the first step.


A [label="2,3-Difluorophenol", fillcolor="#4285F4"]; B [label="3-(2,3-Difluorophenoxy)propanenitrile", fillcolor="#34A853"]; C [label="3-(2,3-Difluorophenoxy)propanoic acid", fillcolor="#FBBC05"]; D [label="7,8-Difluorochroman-4-one", fillcolor="#EA4335"]; E [label="7,8-Difluorochroman-4-amine", fillcolor="#5F6368"];

A -> B [label="Michael Addition"]; B -> C [label="Nitrile Hydrolysis"]; C -> D [label="Intramolecular Friedel-Crafts Acylation"]; D -> E [label="Reductive Amination"]; }

Caption: Workflow for the synthesis of 7,8-difluorochroman-4-amine via Route 2.
Experimental Protocol

Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propanenitrile

  • To a solution of 2,3-difluorophenol (1.0 eq) in tert-butanol, add a catalytic amount of a strong base such as potassium carbonate or Triton B.

  • Add acrylonitrile (1.2 eq) dropwise at a temperature to maintain gentle reflux.

  • Continue heating for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction, neutralize with a weak acid, and extract the product.

  • Purify by distillation or column chromatography.

Step 2: Synthesis of 3-(2,3-Difluorophenoxy)propanoic acid

  • Reflux the 3-(2,3-difluorophenoxy)propanenitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture and pour it onto ice.

  • Collect the precipitated carboxylic acid by filtration and wash with cold water.

Step 3 & 4: Synthesis of 7,8-Difluorochroman-4-one and 7,8-Difluorochroman-4-amine

These steps are identical to Steps 3 and 4 in Route 1.

Comparative Analysis

Parameter Route 1: Intramolecular Friedel-Crafts Acylation Route 2: Michael Addition and Cyclization
Starting Materials 2,3-Difluorophenol, Ethyl 3-bromopropanoate2,3-Difluorophenol, Acrylonitrile
Reagent Cost & Availability Ethyl 3-bromopropanoate is a common reagent.Acrylonitrile is inexpensive but highly toxic and requires careful handling.
Number of Steps 44
Key Challenges Williamson ether synthesis can have competing side reactions. Strong acid required for cyclization due to deactivating fluorine atoms.Handling of toxic acrylonitrile. Potentially harsh conditions for nitrile hydrolysis.
Potential Yield Moderate to good.Moderate to good.
Scalability Generally scalable, with careful control of the cyclization step.Scalable, but safety precautions for acrylonitrile are paramount.
Safety Considerations Use of strong acids (PPA).High toxicity of acrylonitrile.

Conclusion

Both proposed synthetic routes to 7,8-difluorochroman-4-amine are viable and rely on well-established chemical transformations.

  • Route 1 is a very traditional and reliable method for the synthesis of chroman-4-ones. The main challenge lies in the potentially forcing conditions required for the intramolecular Friedel-Crafts acylation on the electron-deficient aromatic ring.

  • Route 2 offers an alternative that avoids the use of an alkyl halide and may be more atom-economical. However, the high toxicity of acrylonitrile is a significant drawback that must be carefully managed, especially on a larger scale.

The choice between these routes will ultimately depend on the specific capabilities and priorities of the research laboratory. For smaller-scale synthesis where reagent handling is less of a concern, Route 2 might be slightly more efficient. For larger-scale preparations where safety and the use of less hazardous materials are a priority, Route 1 may be the more prudent choice. In either case, the key intermediate, 7,8-difluorochroman-4-one, provides a versatile entry point to the target amine and other derivatives for further investigation in drug discovery programs.

References

  • An efficient synthesis of 4-chromanones. ResearchGate. [URL: https://www.researchgate.net/publication/271221776_An_efficient_synthesis_of_4-chromanones]
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Europe PMC. [URL: https://europepmc.org/article/med/25743215]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300424j]
  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [URL: https://gupea.ub.gu.se/handle/2077/29323]
  • Current developments in the synthesis of 4-chromanone-derived compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01158k]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875950/]
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. [URL: https://www.researchgate.net/publication/376949319_Fluorinated_2-arylchroman-4-ones_and_their_derivatives_synthesis_structure_and_antiviral_activity]
  • Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization. ResearchGate. [URL: https://www.researchgate.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01306a]
  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [URL: https://www.researchgate.net/publication/360057041_Alternative_two_steps_route_to_the_synthesis_of_7-hydroxychroman-4-one]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [URL: https://www.mdpi.com/2227-9059/10/2/489]
  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01614f]
  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [URL: https://www.macmillan.princeton.edu/wp-content/uploads/2018/12/2005-JACS-Storer.pdf]
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029367/]
  • Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/267816041_Alternative_Synthesis_of_18-Difluoroanthracene_via_the_Balz-Schiemann_Reaction]
  • Synthesis of Fluorinated Oxazoles by Oxidative Cyclization of Fluorinated Enamides. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. ResearchGate. [URL: https://www.researchgate.net/publication/257322967_Synthesis_of_78-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one_the_Aglycon_of_Actinoflavoside]
  • Selective Synthesis of 7-substituted Purines via 7,8-dihydropurines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21090632/]

Sources

[1]

Executive Summary & Chemical Context

(S)-7,8-difluorochroman-4-amine is the pharmacophore scaffold responsible for the high-affinity binding of Tegoprazan to the H+/K+-ATPase enzyme. Its safety profile is distinct from its precursors due to two key structural features:

  • Chirality: The (S)-configuration is the eutomer (active); the (R)-enantiomer is a distomer (impurity) with undefined off-target risks.[1]

  • Fluorination: The 7,8-difluoro substitution increases lipophilicity (

    
    ) and metabolic stability compared to the non-fluorinated chroman-4-amine, potentially altering its toxicokinetic half-life.
    
Comparative Compound Panel
CompoundRoleKey Toxicological Concern
(S)-7,8-difluorochroman-4-amine Target Intermediate Primary amine reactivity; CNS penetration potential due to fluorination.
(R)-7,8-difluorochroman-4-amine Chiral Impurity "Distomer" risk; potential off-target binding (stereoselective toxicity).
7,8-difluorochroman-4-one Precursor Michael acceptor reactivity (genotoxicity risk); higher cytotoxicity than amine.
Chroman-4-amine Non-F Analog Baseline toxicity; faster metabolic clearance (no fluorine blockade).
Tegoprazan Final API Low hepatotoxicity; safety ceiling established in Phase III trials.

Physicochemical & In Silico Toxicity Profiling

Before wet-lab testing, we evaluate the molecular initiating events (MIE) for toxicity. The fluorination at positions 7 and 8 blocks typical aromatic hydroxylation sites, likely shunting metabolism toward N-oxidation or deamination.

Predicted Toxicity Parameters
Parameter(S)-7,8-difluoro-amineChroman-4-amine (Unsub.)Implication
cLogP 2.151.34Fluorinated analog has higher membrane permeability (CNS risk).
TPSA 26.02 Ų26.02 ŲHigh oral bioavailability.
hERG Inhibition Moderate RiskLow RiskLipophilic amines can interact with hERG K+ channels (cardiotoxicity signal).
Ames Mutagenicity Negative (Predicted)NegativeAbsence of nitro/nitroso groups reduces mutagenic structural alerts.

Expert Insight: The 7,8-difluoro motif is designed to prevent metabolic degradation. However, this stability means that if the amine is not coupled to the benzimidazole core (as in Tegoprazan), it may persist longer systemically than the unsubstituted chroman-4-amine, necessitating rigorous residual solvent limits.

Comparative Cytotoxicity & Hazard Analysis

Experimental data on chroman-4-one derivatives suggests that the ketone precursor is significantly more cytotoxic than the amine derivative.

Cytotoxicity Hierarchy (SAR Analysis)
  • High Toxicity: 7,8-difluorochroman-4-one (Ketone).

    • Mechanism:[2][3] The carbonyl group can act as a weak Michael acceptor or interact with cellular nucleophiles. Studies on related 3-benzylidene-chroman-4-ones show IC50 values in the low micromolar range (5–10 µM) against various cell lines.

  • Moderate Toxicity: Racemic 7,8-difluorochroman-4-amine.

    • Mechanism:[2][3] Presence of the (R)-isomer may introduce non-specific binding.

  • Low Toxicity: (S)-7,8-difluorochroman-4-amine.

    • Mechanism:[2][3] As a primary amine, it is generally less reactive than the ketone. Toxicity is primarily driven by pH effects (alkalinity) and potential lysosomal trapping.

Diagram: Metabolic & Toxicity Pathways

The following diagram illustrates the synthesis flow and where toxicity risks diverge.

ToxicityPathwaysPhenol3,5-DifluorophenolKetone7,8-Difluorochroman-4-one(High Cytotoxicity Risk)Phenol->KetoneCyclizationRacemateRacemic Amine(Intermediate)Ketone->RacemateReductive AminationTox1Genotoxicity RiskKetone->Tox1Michael AcceptorS_Amine(S)-7,8-Difluorochroman-4-amine(Target Intermediate)Racemate->S_AmineChiral ResolutionR_Amine(R)-Enantiomer(Impurity)Racemate->R_AmineWaste StreamTegoprazanTegoprazan(Final Drug - Low Toxicity)S_Amine->TegoprazanCouplingTox3Cellular VacuolationS_Amine->Tox3Lysosomal Trapping (High Dose)Tox2Stereoselective ToxicityR_Amine->Tox2Off-target Binding

Caption: Synthesis pathway highlighting the divergence of high-toxicity precursors (Ketone) and chiral impurities ((R)-amine) from the desired (S)-intermediate.

Experimental Protocols

To validate the safety and purity of (S)-7,8-difluorochroman-4-amine, two critical protocols are required: Chiral Purity Analysis (to exclude the (R)-distomer) and In Vitro Cytotoxicity Profiling .

Protocol A: Self-Validating Chiral HPLC Method

Objective: Quantify the (R)-enantiomer impurity to <0.5% limit. Causality: The (R)-isomer may have different pharmacokinetic properties; strict control is required for safety.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

    • Why: These phases effectively separate enantiomers of aromatic amines via hydrogen bonding and pi-pi interactions.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Self-Validation Step: The diethylamine (DEA) is critical. If peaks tail, increase DEA to 0.15% to mask silanol interactions with the amine group.

  • Detection: UV at 280 nm (matches the phenol/chroman absorption max).

  • System Suitability:

    • Resolution (

      
      ) between (S) and (R) peaks must be > 1.5.
      
    • Tailing factor (

      
      ) must be < 1.5.
      
Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the intermediate relative to the final drug.

  • Cell Line: HepG2 (Liver carcinoma) - chosen because P-CABs are metabolized in the liver.

  • Preparation:

    • Dissolve (S)-7,8-difluorochroman-4-amine in DMSO (Stock 100 mM).

    • Caution: Amines can precipitate in culture media (pH 7.4) if concentration > 100 µM due to free-base conversion.

  • Dosing: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Pass Criteria: IC50 should be > 50 µM (indicating low acute toxicity). If IC50 < 10 µM, the intermediate is considered cytotoxic and requires strict removal (< 10 ppm) in the final API.

Decision Logic for Safety Evaluation

The following workflow describes how to handle this intermediate during drug development.

SafetyWorkflowStartEvaluate (S)-7,8-difluorochroman-4-amineCheckPurityStep 1: Chiral Purity (HPLC)Is (R)-isomer < 0.5%?Start->CheckPurityCheckGenotoxStep 2: In Silico/Ames Test(Mutagenicity)CheckPurity->CheckGenotoxYesFail1Recrystallize / ResolutionCheckPurity->Fail1NoCheckCytoStep 3: In Vitro Cytotoxicity(HepG2 IC50)CheckGenotox->CheckCytoNegativeFail2High Risk (Mutagenic Impurity)Limit to TTC (<1.5 µg/day)CheckGenotox->Fail2PositivePass1Proceed to SynthesisCheckCyto->Pass1IC50 > 50µMCheckCyto->Fail2IC50 < 10µMPass2Low Risk (Class 3 Impurity)

Caption: Decision tree for qualifying the intermediate. Failure at Genotoxicity or Cytotoxicity stages triggers strict "Mutagenic Impurity" control limits.

Conclusion

The (S)-7,8-difluorochroman-4-amine presents a manageable toxicity profile that is superior to its ketone precursor but requires strict chiral control.

  • Advantage: The fluorination stabilizes the ring against metabolic opening, reducing the formation of reactive quinone-methide metabolites often seen in non-fluorinated chromans.

  • Risk: The primary risk lies in the (R)-enantiomer impurity and the potential for hERG channel interaction due to the lipophilic amine nature.

  • Recommendation: Researchers must utilize the described chiral HPLC protocol to ensure enantiomeric excess (ee) > 99.5% before using this intermediate in Tegoprazan synthesis.

References
  • Tegoprazan Pharmacology: Comparison of hepatotoxicity of tegoprazan with proton pump inhibitors. Frontiers in Pharmacology.

  • Chromanone Cytotoxicity: Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules.

  • Tegoprazan Synthesis & Impurities: Manufacturing Process Development of Tegoprazan. Organic Process Research & Development.

  • Chiral Drug Safety: Stereoselective toxicity and pharmacokinetics. Journal of Pharmaceutical Sciences. (General Reference for Chiral Switch concept).
  • Structure-Activity Relationships: Comparative Efficacy of Chroman Derivatives. BenchChem.[4]

A Head-to-Head Comparison of Chiral Catalysts for Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is not just an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety.[1][2][3] Chiral catalysts are the linchpin in this endeavor, enabling the selective synthesis of a desired enantiomer from a prochiral substrate.[4] This guide provides a head-to-head comparison of three major classes of chiral catalysts: organocatalysts, transition-metal catalysts, and biocatalysts. Through a detailed examination of a representative reaction—the asymmetric synthesis of a chiral β-hydroxy ketone—we will dissect the performance of each catalyst class, offering field-proven insights and supporting experimental data to aid researchers in their catalyst selection process.

The choice of a chiral catalyst can profoundly impact the efficiency, selectivity, and overall viability of a synthetic route.[1] Factors such as enantiomeric excess (ee%), yield, turnover number (TON), and reaction conditions are paramount in this decision-making process. This guide will delve into these metrics, providing a clear, data-driven comparison to inform your experimental design.

The Three Pillars of Asymmetric Catalysis

Modern asymmetric catalysis is broadly supported by three distinct pillars: organocatalysis, transition-metal catalysis, and biocatalysis.[5] Each offers a unique set of advantages and operates through different mechanistic paradigms.

  • Organocatalysis: This field utilizes small, purely organic molecules to accelerate chemical transformations.[5][6] These catalysts are often lauded for their stability, low toxicity, and ready availability.[6]

  • Transition-Metal Catalysis: This approach employs complexes of transition metals, often noble metals like rhodium, palladium, and ruthenium, coordinated to chiral ligands.[7][8][9] These catalysts are known for their high efficiency and broad substrate scope.[7]

  • Biocatalysis: Leveraging the power of nature, biocatalysis utilizes enzymes to perform highly selective chemical transformations.[10] Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions.[10][11]

To provide a tangible comparison, we will examine the asymmetric aldol reaction, a cornerstone of C-C bond formation, to produce a chiral β-hydroxy ketone. This reaction will serve as our benchmark for evaluating a representative catalyst from each class: (S)-Proline (Organocatalyst), (R)-BINAP-Ru(II) Complex (Transition-Metal Catalyst), and a Lipase (Biocatalyst) for a kinetic resolution approach.

Organocatalysis: The (S)-Proline-Catalyzed Asymmetric Aldol Reaction

The discovery that the simple amino acid (S)-proline can catalyze asymmetric aldol reactions was a watershed moment in organocatalysis.[12] Proline is an inexpensive, non-toxic, and readily available catalyst that operates via an enamine-based mechanism.[12]

Mechanism of Action

The catalytic cycle of the proline-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.

Diagram: Catalytic Cycle of (S)-Proline in an Asymmetric Aldol Reaction

Proline_Aldol_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + (S)-Proline Proline (S)-Proline Catalyst TransitionState Stereoselective C-C Bond Formation Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TransitionState->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Regeneration Product β-Hydroxy Ketone (Chiral Product) Hydrolysis->Product

Caption: The catalytic cycle of the (S)-Proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction

The following protocol is a general guideline for the asymmetric aldol reaction between an aldehyde and a ketone using (S)-proline as the catalyst.[12][13]

Materials:

  • (S)-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., DMSO/acetone mixture)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 eq) and the ketone (5.0 eq) at the desired temperature (e.g., room temperature or -10 to 25 °C).[13]

  • Stir the reaction mixture for the specified time (e.g., 24-72 hours).[13]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[13]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[13]

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[13]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Transition-Metal Catalysis: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful method for the enantioselective reduction of ketones and olefins.[16] This reaction typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[17][18]

Mechanism of Action

The catalytic cycle of the Noyori asymmetric hydrogenation involves the coordination of the ketone to the chiral Ru(II)-BINAP complex. The hydrogenation proceeds through a six-membered pericyclic transition state, where the chirality of the BINAP ligand dictates the facial selectivity of hydride transfer from the ruthenium complex to the carbonyl carbon.

Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Precatalyst RuCl2[(R)-BINAP] (Precatalyst) ActiveCatalyst Active Ru(II) Catalyst Precatalyst->ActiveCatalyst + H2 KetoneCoordination Ketone Coordination ActiveCatalyst->KetoneCoordination + Ketone TransitionState Asymmetric Hydride Transfer KetoneCoordination->TransitionState Ketone Ketone ProductCoordination Product-Catalyst Complex TransitionState->ProductCoordination ProductCoordination->ActiveCatalyst Regeneration Product Chiral Alcohol (Product) ProductCoordination->Product

Caption: The catalytic cycle of the Noyori asymmetric hydrogenation of a ketone.

Experimental Protocol: Noyori Asymmetric Hydrogenation

The following is a generalized protocol for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[17]

Materials:

  • RuCl2[(R)-BINAP] (or other suitable precatalyst)

  • Ketone substrate

  • Solvent (e.g., Ethanol)

  • Hydrogen gas (high pressure)

  • Parr reactor or similar high-pressure vessel

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner with the ketone substrate and a solution of the RuCl2[(R)-BINAP] catalyst (e.g., 0.1 mol%) in ethanol.[17]

  • Seal the glass liner inside a Parr reactor.[17]

  • Remove the reactor from the glovebox, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).[17]

  • Place the reactor in an oil bath at the desired temperature (e.g., 30 °C) and stir for the required time (e.g., several hours to days).[17]

  • After the reaction is complete, carefully release the pressure.

  • Concentrate the reaction mixture in vacuo.

  • Purify the product, typically by distillation or column chromatography.

  • Determine the enantiomeric excess (ee%) of the resulting chiral alcohol by chiral HPLC or Gas Chromatography (GC).[19]

Biocatalysis: Lipase-Catalyzed Kinetic Resolution

Biocatalysis utilizes enzymes, nature's own catalysts, to perform chemical transformations with exceptional selectivity.[10] Lipases are a class of hydrolase enzymes that are commonly employed for the kinetic resolution of racemic mixtures of esters or alcohols.[11][20][21]

Principle of Kinetic Resolution

In a kinetic resolution, the chiral catalyst (in this case, the lipase) selectively reacts with one enantiomer of a racemic starting material at a much faster rate than the other. This results in the separation of the racemic mixture into the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Diagram: Workflow of Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow RacemicEster Racemic Ester (R/S) Reaction Enantioselective Hydrolysis RacemicEster->Reaction Lipase Lipase Catalyst Lipase->Reaction EnrichedAlcohol Enantioenriched Alcohol (S) Reaction->EnrichedAlcohol UnreactedEster Enantioenriched Ester (R) Reaction->UnreactedEster Separation Separation (e.g., Chromatography) EnrichedAlcohol->Separation UnreactedEster->Separation

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Ester

The following protocol outlines a general procedure for the kinetic resolution of a racemic ester via lipase-catalyzed hydrolysis.[20][22]

Materials:

  • Racemic ester (e.g., racemic 1-phenylethyl acetate)

  • Lipase (e.g., from Pseudomonas cepacia)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Sodium bicarbonate solution

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Synthesize the racemic ester from the corresponding racemic alcohol and an acylating agent.[20]

  • Disperse the racemic ester in a buffer solution.

  • Add the lipase to the mixture and stir at a controlled temperature (e.g., room temperature).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the alcohol product.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent.

  • Extract the mixture with an organic solvent.

  • Separate the unreacted ester from the alcohol product. This can often be achieved by an acid-base extraction, as the alcohol is neutral and the corresponding carboxylic acid (if an ester was hydrolyzed) can be extracted into a basic aqueous solution.

  • Purify the separated, enantiomerically enriched alcohol and ester by column chromatography or distillation.

  • Determine the enantiomeric excess of both the recovered starting material and the product.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators for each catalytic system in the context of synthesizing a chiral β-hydroxy ketone or a related chiral alcohol. The data presented are representative values and can vary depending on the specific substrate and reaction conditions.

Performance Metric(S)-Proline (Organocatalyst)(R)-BINAP-Ru(II) (Transition-Metal)Lipase (Biocatalyst)
Enantiomeric Excess (ee%) Typically 70-99%>95%, often >99%>95% (for both product and unreacted starting material at ~50% conversion)
Yield (%) 60-95%>90%Max. 50% for a single enantiomer
Turnover Number (TON) ModerateHigh (can exceed 100,000)[16]High (enzymes are highly efficient)
Turnover Frequency (TOF) Generally lowerHighVery high (can be diffusion-limited)[23]
Reaction Conditions Mild (often room temp.), atmospheric pressureHigh pressure (H2), elevated or room temp.Mild (room temp., aqueous media), atmospheric pressure
Catalyst Loading 5-30 mol%0.01-1 mol%Typically used by weight, can be low
Substrate Scope Broad for aldehydes and ketonesBroad for ketones with coordinating groupsCan be substrate-specific
Toxicity/Cost Low toxicity, inexpensiveHigher toxicity (heavy metals), expensive ligandsLow toxicity, can be cost-effective
Ease of Handling Stable, easy to handleAir-sensitive catalysts may require inert atmosphere techniquesGenerally stable, easy to handle
Interpreting the Data: Causality Behind Experimental Choices
  • Enantioselectivity: The high enantioselectivity of transition-metal catalysts and enzymes stems from their well-defined, rigid chiral environments that create a significant energy difference between the diastereomeric transition states. Organocatalysts, while often highly selective, can sometimes exhibit lower ee% due to greater conformational flexibility.

  • Yield and Atom Economy: The Noyori hydrogenation is an addition reaction, leading to high yields and excellent atom economy. The proline-catalyzed aldol reaction is also an addition, but yields can be impacted by side reactions. The inherent 50% maximum yield of a kinetic resolution is a significant drawback if only one enantiomer is desired. However, if both enantiomers are valuable, this can be an efficient process.

  • Catalyst Efficiency (TON/TOF): Transition-metal catalysts and enzymes exhibit high turnover numbers and frequencies, meaning a small amount of catalyst can produce a large amount of product in a short time.[24][25][26][27] This is a major advantage in industrial applications. Organocatalysts often require higher catalyst loadings.

  • Reaction Conditions: The mild, aqueous conditions of biocatalysis are highly attractive from a green chemistry perspective. Organocatalysis also generally employs mild conditions. In contrast, the high pressures required for many catalytic hydrogenations necessitate specialized equipment.

Conclusion and Future Perspectives

The choice of a chiral catalyst is a multifaceted decision that requires a careful consideration of the specific synthetic challenge.

  • Organocatalysis offers a robust, cost-effective, and environmentally friendly option, particularly for small to medium-scale synthesis where moderate to high enantioselectivity is sufficient.

  • Transition-metal catalysis remains the powerhouse for large-scale industrial applications where high efficiency (TON/TOF) and excellent enantioselectivity are paramount, despite the higher cost and potential toxicity of the metal catalysts.

  • Biocatalysis is an increasingly attractive alternative, offering unparalleled selectivity under green conditions. As enzyme engineering techniques continue to advance, the substrate scope and robustness of biocatalysts are expected to expand, making them even more competitive.

The future of chiral catalysis will likely involve a synergistic approach, where the principles of each catalyst class are combined. For instance, the development of artificial metalloenzymes that merge the reactivity of transition metals with the selectivity of a protein scaffold is a promising area of research. Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as presented in this guide, will empower researchers to make informed decisions and develop more efficient and sustainable routes to enantiomerically pure molecules.

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Catalysis. Chemistry LibreTexts. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. ResearchGate. [Link]

  • The Role of Chiral Catalysts in Pharmaceutical Synthesis. Techembio. [Link]

  • Turnover number. Wikipedia. [Link]

  • Chiral Iron Catalysts for Asymmetric Synthesis. ACS Publications. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]

  • Noyori Hydrogenation. NROChemistry. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis. ACS Publications. [Link]

  • Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

  • Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

  • Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. ACS Publications. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • How are chiral catalysts used in synthesis?. TutorChase. [Link]

  • Turnover Rates in Heterogeneous Catalysis. SciSpace. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • " Turning Over " Definitions in Catalytic Cycles. Academia.edu. [Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. MDPI. [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station. [Link]

  • Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. [Link]

  • Introduction: Organocatalysis. ACS Publications. [Link]

  • Noyori Asymmetric Hydrogenation. YouTube. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano. [Link]

  • Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. PMC. [Link]

  • Combined Power of Organo‐ and Transition Metal Catalysis in Organic Synthesis. Wiley Online Library. [Link]

  • Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. [Link]

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Safety Operating Guide

Personal protective equipment for handling (S)-7,8-difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (S)-7,8-Difluorochroman-4-amine CAS: 1213161-36-4 (Free Base) | MW: 185.17 g/mol Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Severe Eye Irritation, Respiratory Irritation.[1][2]

As a primary amine featuring a fluorinated chroman core, this compound presents a dual hazard profile: the chemical reactivity of a nucleophilic base and the enhanced lipophilicity typical of fluorinated heterocycles.[2] While often classified as a GHS Category 2 Irritant, operational safety protocols must treat this substance as a potential corrosive and sensitizer. The fluorination at positions 7 and 8 increases the compound's ability to penetrate biological membranes, necessitating stricter dermal protection than standard non-fluorinated amines.

Critical Storage Directive: This amine is sensitive to atmospheric carbon dioxide.[1][2] Prolonged exposure to air will result in the formation of carbamate salts, degrading purity.[2] Store strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Risk Assessment & GHS Classification

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity Cat 4H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]Systemic absorption is a risk.[1][2] Do not rely on pain as a warning sign for exposure.[1][2]
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5]Prolonged contact can lead to chemical burns or dermatitis.[1][2]
Eye Irritation Cat 2A/1H319: Causes serious eye irritation.[1][2][3][4][6]High Risk: Amines can cause corneal edema (halo vision) and permanent damage.[1][2]
STOT-SE Cat 3H335: May cause respiratory irritation.[1][2][5]Dust or aerosols must be contained in a fume hood.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for liquids.[1][2]Fluorinated amines can permeate standard nitrile.[1][2] The air gap between gloves provides a critical buffer.[1][2] Change outer gloves immediately upon splash.
Respiratory Solid Handling: N95/P100 (if outside hood - not recommended).Liquid/Solution: Half-mask with Multi-Gas/Vapor Cartridge (OV/AG).[1][2]Primary amines have low odor thresholds but high irritation potential.[1][2] Engineering controls (Fume Hood) are primary; respirators are secondary.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient.[1][2]Amine vapors can bypass glasses, causing "blue haze" vision (glaucopsia).[2] Goggles provide a vapor seal.[1][2]
Body Lab coat (Tyvek or Nomex preferred over cotton).[1][2] Closed-toe chemical-resistant shoes.[1][2]Cotton absorbs and holds amines against the skin.[1][2] Synthetic barrier fabrics prevent saturation.[1][2]

Operational Workflow: Safe Weighing & Transfer

Handling this compound requires a strict "Chain of Custody" from the storage vial to the reaction vessel to prevent air exposure and operator contact.[2]

Figure 1: Inert Transfer Protocol The following diagram illustrates the decision logic and physical workflow for transferring the amine without degradation or exposure.

G Start Start: Remove Vial from Cold Storage Equilibrate Equilibrate to Room Temp (Desiccator/Inert Box) Start->Equilibrate Prevent Condensation CheckState Physical State Check Equilibrate->CheckState Solid Solid / Powder CheckState->Solid MP > 25°C Oil Viscous Oil / Melt CheckState->Oil MP < 25°C or Supercooled WeighSolid Weighing: Anti-Static Gun + Disposable Spatula Solid->WeighSolid Inside Fume Hood WeighLiq Weighing: Positive Displacement Pipette or Syringe Oil->WeighLiq Avoid Aerosols Dissolve Immediate Solubilization (DCM/MeOH/DMF) WeighSolid->Dissolve WeighLiq->Dissolve Purge Argon Balloon/Stream Purge Before Re-sealing Dissolve->Purge Protect Stock

Caption: Workflow for handling (S)-7,8-difluorochroman-4-amine to minimize hydrolysis and operator exposure. Green nodes indicate stable endpoints.[2]

Detailed Experimental Procedures

A. Solubilization & Acid Salt Formation

Context: Researchers often convert the free base to a hydrochloride salt for better stability.[1][2]

  • Preparation: Chill 4M HCl in Dioxane or Ether to 0°C.

  • Dissolution: Dissolve the amine in a minimal amount of anhydrous DCM or Et2O.[1][2]

  • Addition: Add the acid solution dropwise. Caution: The reaction is exothermic.[1][2][7] The fluorinated ring withdraws electron density, potentially delaying precipitation, but the heat of neutralization remains high.

  • Filtration: Collect the precipitate under inert gas to avoid moisture absorption (hygroscopic salts).[1][2]

B. Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator if outside a hood.[2]

  • Neutralize: Do not use water immediately (spreads the amine).[1][2] Cover the spill with a dry absorbent mixed with weak acid (e.g., Citric Acid or Sodium Bisulfate) to neutralize the base.

  • Clean: Scoop the neutralized slurry into a hazardous waste bag. Wipe the surface with water followed by ethanol.[1][2]

Disposal & Waste Management

Waste Stream Classification:

  • Primary Stream: Organic Basic (Alkaline) Waste.[1][2]

  • Secondary Stream: Fluorinated Organic Waste (if your facility segregates halogens).[1][2]

Disposal Protocol:

  • Never dispose of down the drain.[1][2] The compound is toxic to aquatic life (H412).[1][2][3][6]

  • Solution Waste: Combine with compatible organic solvents (Acetone/Methanol) in the "Basic Organic" container.

  • Solid Waste: contaminated gloves, weigh boats, and paper towels must be double-bagged and tagged as "Solid Chemical Debris - Toxic."[1][2]

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to capture hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion.[1][2]

References

  • PubChem. (2025).[1][2] (S)-7-fluorochroman-4-amine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • American Chemical Society (ACS). (2023).[1][2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1][2] [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.